Product packaging for Strontium ferrite(Cat. No.:CAS No. 12023-91-5)

Strontium ferrite

Cat. No.: B078853
CAS No.: 12023-91-5
M. Wt: 1061.7 g/mol
InChI Key: MUDURESJCZWWBG-UHFFFAOYSA-N
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Description

Strontium ferrite (SrFe₁₂O₁₉) is a hard ferrimagnetic ceramic compound of significant industrial and research importance, primarily valued for its robust permanent magnetic properties. Its hexagonal magnetoplumbite crystal structure confers a high coercivity, excellent uniaxial magnetic anisotropy, and substantial resistance to demagnetization and corrosion. Unlike rare-earth magnets, this compound offers a compelling combination of adequate magnetic energy product and remarkable thermal stability, operating effectively at elevated temperatures. The mechanism of its magnetism arises from the antiparallel alignment of magnetic moments between Fe³⁺ ions situated in five different crystallographic sites, resulting in a net magnetic moment and a stable magnetic domain structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe12O19Sr B078853 Strontium ferrite CAS No. 12023-91-5

Properties

IUPAC Name

oxo(oxoferriooxy)iron;oxostrontium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12Fe.19O.Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDURESJCZWWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Sr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe12O19Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthesis Methodologies for Strontium Ferrite Architectures

Ceramic Synthesis Routes for Bulk Strontium Ferrite (B1171679) Production

Ceramic synthesis routes are the most established and cost-effective methods for the large-scale production of strontium ferrite. These high-temperature processes are fundamental to industrial manufacturing.

The conventional solid-state reaction, or ceramic process, is the most common method for synthesizing this compound powders. researchgate.netresearchgate.net This technique involves the high-temperature reaction of precursor materials, typically strontium carbonate (SrCO₃) and iron (III) oxide (α-Fe₂O₃). researchgate.netmdpi.com The process generally includes several key steps: mixing the precursors, calcination at high temperatures (often >800°C), and subsequent milling and sintering to obtain the final dense product. ijnnonline.netaip.org

The formation of the hexaferrite phase occurs in stages. Initially, the precursors react to form an intermediate phase, SrFeO₃-x, at temperatures between 600-800°C. aip.org As the temperature increases further, this intermediate reacts with the remaining α-Fe₂O₃ to form the desired SrFe₁₂O₁₉ phase. aip.org Single-phase SrFe₁₂O₁₉ is typically obtained at sintering temperatures between 1100-1300°C. aip.org

Process optimization is crucial for controlling the final properties of the material. Key parameters that are manipulated include:

Milling: High-energy ball milling of the precursor powders is used to improve reaction activity by reducing particle size and creating a more homogeneous mixture. aip.org The duration of milling can influence the morphology of the final crystals. aip.orgaip.org

Fe/Sr Molar Ratio: While the stoichiometric ratio is 12, studies have shown that single-phase SrFe₁₂O₁₉ can be synthesized over a wider range of Fe/Sr ratios, typically from 9 to 11. researchgate.net

Calcination and Sintering: The temperature and duration of the heat treatment steps are critical. Calcination at temperatures around 1280°C for 2 hours is a common practice. mdpi.com The sintering temperature affects the grain size, density, and alignment of the final magnet. mdpi.com

Table 1: Influence of Process Parameters in Solid-State Synthesis

ParameterEffect on this compound Properties
Milling Time Influences reaction activity and crystal morphology. Increased milling can change the anisotropic growth rate, leading to morphology evolution from thicker platelets to thinner ones. aip.orgaip.org
Fe/Sr Molar Ratio Affects phase purity. Single-phase SrFe₁₂O₁₉ can be formed in a relatively wide composition range, such as Fe/Sr = 9–11. researchgate.net
Calcination Temperature Determines the formation of the hexaferrite phase. Temperatures above 800°C are needed, with single-phase material often achieved between 1100-1300°C. aip.org
Sintering Temperature Affects density, grain growth, and magnetic properties of the final bulk magnet. mdpi.comcsic.es

To overcome some limitations of conventional sintering, such as long processing times and extensive grain growth, advanced techniques like Spark Plasma Sintering (SPS) have been adopted. csic.esscispace.com SPS is a consolidation technique that uses a pulsed DC current and uniaxial pressure to sinter powders. scispace.com This method allows for very fast heating rates, lower sintering temperatures, and significantly shorter holding times (often just a few minutes) compared to conventional methods. csic.esscispace.com These characteristics enable the production of dense this compound magnets (with densities >90% of the theoretical value) while minimizing grain growth, which is crucial for achieving high coercivity. researchgate.netarxiv.org For instance, nanocrystalline powders can be consolidated at temperatures around 950°C for as little as 2 minutes. scispace.comresearchgate.net

High-pressure synthesis is another approach used to modify the properties of this compound. Applying high pressure can induce structural and electronic changes. Research using density functional theory combined with dynamical mean-field theory suggests that this compound undergoes an insulator-to-metal transition at a pressure of around 18 GPa. aps.org This is attributed to strong local electronic correlations. aps.org

Conventional Solid-State Reaction Techniques and Process Optimization

Solution-Based Synthesis Strategies for this compound Nanostructures

Solution-based methods offer excellent control over the size, shape, and composition of this compound at the nanoscale, which is difficult to achieve with bulk ceramic routes. These "wet chemical" methods typically involve lower synthesis temperatures. asianpubs.org

Hydrothermal and solvothermal syntheses are versatile methods for preparing crystalline nanoparticles. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. rsc.orgrsc.org For this compound, a mixture of precursor salts like iron nitrate (B79036) and strontium nitrate is added to an alkaline solution (e.g., sodium hydroxide). rsc.orgrsc.org The resulting slurry is then heat-treated in the autoclave, for example, at 220°C for 2 hours. rsc.orgrsc.org

This method allows for the direct synthesis of crystalline, flake-like strontium hexaferrite particles without the need for high-temperature post-annealing. rsc.org The properties of the final product are highly dependent on the reaction conditions:

Alkali Concentration: This is a key factor influencing the phase composition. A suitable alkali environment promotes the nucleation and growth of the ferrite phase while inhibiting the formation of impurities like α-Fe₂O₃. rsc.org

Precursor Concentration: Increasing the initial concentration of strontium ions can enhance the nucleation of the hexaferrite, leading to a reduction in grain size. rsc.org

Temperature and Pressure: These parameters control the reaction kinetics and the crystallinity of the resulting particles. rsc.orgresearchgate.net

Co-precipitation is a simple, scalable, and widely used technique for synthesizing multicomponent materials like this compound. asianpubs.orgnih.govijnnonline.net The method involves dissolving precursor salts, such as strontium chloride (SrCl₂) and ferric chloride (FeCl₃), in a solvent (often water). asianpubs.orgnih.gov A precipitating agent, typically a strong base like sodium hydroxide (B78521) (NaOH), is then added to the solution, causing the metal ions to precipitate out simultaneously as hydroxides or carbonates. asianpubs.orgresearchgate.net This precursor precipitate is then washed, dried, and calcined at high temperatures (e.g., 800–1000°C) to form the final this compound nanoparticles. ijnnonline.netnih.gov

The characteristics of the synthesized nanoparticles are sensitive to several process variables:

pH of the solution: The pH value, controlled by the addition of the precipitating agent, significantly affects the precipitation process and the properties of the final material. nih.gov

Fe³⁺/Sr²⁺ Molar Ratio: Varying this ratio impacts the crystal structure and magnetic properties. nih.gov

Calcination Temperature: The temperature of the final heat treatment step is critical for the formation of the pure hexaferrite phase and for controlling the crystallinity and particle size. ijnnonline.netresearchgate.net

Controlled crystallization is another method where this compound crystals are formed within a glass matrix. Precursors are melted with glass-forming agents (e.g., borates), and the resulting glass is rapidly quenched. wsu.edu A subsequent, carefully controlled heat treatment allows for the in-situ crystallization of the strontium hexaferrite phase within the glass. wsu.edu

The sol-gel method is a chemical route that allows for the creation of materials with high purity and homogeneity at low temperatures. mdpi.comresearchgate.netscientific.net The process begins with a solution of metal precursors (e.g., nitrates) that undergo hydrolysis and polycondensation reactions to form a colloidal suspension, or "sol". This sol is then converted into a viscous "gel". The gel is subsequently dried and calcined at temperatures often lower than those used in solid-state reactions to yield the final ferrite powder. mdpi.com For instance, a single perovskite-type phase can be produced after decomposition at 800°C.

A popular variation is the sol-gel auto-combustion method. rsc.orgcsic.es In this technique, a complexing or chelating agent, which also acts as a fuel (e.g., citric acid, urea, glycine), is added to the precursor solution. researchgate.netcsic.esosti.gov Upon heating, the dried gel undergoes a rapid, exothermic, and self-sustaining combustion reaction. rsc.orgcsic.es This process generates a large volume of gas, resulting in a voluminous, fine, and often nanocrystalline powder. rsc.orgcsic.es This method is advantageous due to its speed, simplicity, and the production of powders with high surface area. researchgate.net For example, this compound nanoparticles have been synthesized via sol-gel auto-combustion followed by annealing at 900°C.

Co-precipitation and Controlled Crystallization Methods

Advanced Gas-Phase and Mechanical Synthesis for this compound Materials

Advanced synthesis techniques are pivotal in developing this compound (SrFe₁₂O₁₉) with tailored properties. These methods can be broadly categorized into gas-phase deposition techniques, which are ideal for thin-film applications, and mechanical methods, which are effective for producing bulk powders.

Gas-phase synthesis methods, particularly Chemical Vapor Deposition (CVD) and its variants, are instrumental in fabricating high-quality, crystalline this compound films. These techniques are crucial for applications in magnetic recording media and microwave devices. researchgate.netaip.org

Metal-Organic Chemical Vapor Deposition (MOCVD): This technique has been successfully employed for the high-speed epitaxial growth of M-type strontium hexaferrite (SrM) films. In one study, c-axis-oriented SrM films were grown on a c-cut sapphire (α-Al₂O₃) substrate at a deposition temperature of 1273 K. researchgate.netresearchgate.net The process yielded a high deposition rate of 14 μm per hour and resulted in films with a high saturation magnetization. researchgate.netresearchgate.net MOCVD offers precise control over the precursor vapor pressures, enabling the synthesis of both epitaxial and polycrystalline films depending on the substrate used. researchgate.net For instance, using a sapphire (001) substrate promotes epitaxial growth, while a silicon substrate with a thermal oxide layer results in polycrystalline films. researchgate.net

Molecular Beam Epitaxy (MBE): MBE is another high-level technique used for growing single-crystal thin films. For strontium ferrites like SrFeO₃, ozone-assisted MBE has been used to grow high-quality epitaxial films on specific substrates. This method allows for layer-by-layer growth, which is critical for achieving a well-defined crystal structure. However, challenges exist, such as the instability of the Fe⁴⁺ oxidation state, which can lead to oxygen vacancies in the crystal lattice. aip.org The relatively low oxygen partial pressure during MBE growth often results in the as-synthesized films having a Brownmillerite (SrFeO₂.₅) structure, which may require post-annealing in an oxygen-rich environment to achieve the desired stoichiometric perovskite phase. aip.org

Pulsed Laser Deposition (PLD): While distinct from CVD, PLD is another relevant physical vapor deposition technique used to grow strontium hexaferrite films. The process involves focusing a high-power laser on a target material (SrFe₁₂O₁₉), creating a plasma plume that deposits as a thin film onto a substrate. researchgate.netaip.org Like MBE, the low oxygen pressure during deposition can lead to the formation of the Brownmillerite structure, necessitating post-annealing treatments to control oxygen stoichiometry. aip.org

Mechanical alloying and high-energy ball milling are solid-state powder processing techniques that utilize mechanical energy to induce chemical reactions and microstructural changes. These methods are widely used for synthesizing this compound powders from precursors like strontium carbonate (SrCO₃) and iron(III) oxide (α-Fe₂O₃). researchgate.netaip.orgresearchgate.net

Process and Mechanism: In a typical high-energy ball milling process, the precursor powders are placed in a vial with grinding media (balls). aip.orgaip.org The vial is subjected to high rotational speeds, causing the balls to repeatedly collide with the powder particles. aip.org This action leads to particle fracturing and cold welding, intimately mixing the reactants on an atomic level and enhancing reaction activity. aip.org This enhanced activity can reduce the temperature required for the subsequent calcination step, where the final hexaferrite phase is formed. researchgate.net

Effects of Milling Parameters: The milling process is a viable method for particle size reduction and grain refinement, which directly impacts the magnetic properties of the resulting powder. nsf.govnasampe.org Key parameters include milling time and the ball-to-powder ratio (BPR). nasampe.org Extended milling times generally lead to smaller particle sizes. aip.org For example, one study showed that increasing milling time from 2 to 10 hours significantly reduced the precursor particle size, which in turn influenced the morphology of the final calcined SrFe₁₂O₁₉ platelets. aip.orgaip.org Another study found that a milling time of 6 hours with a BPR of 8:1 yielded an optimal combination of magnetic properties, achieving a particle size reduction of about 44% (from 1.05 µm to 0.59 µm). nasampe.org

Chemical Vapor Deposition and Epitaxial Growth Techniques

Morphology Control and Anisotropy Induction during this compound Fabrication

Controlling the shape (morphology) and crystallographic orientation (anisotropy) of this compound particles is critical for optimizing their performance, especially in permanent magnet applications. Anisotropy ensures that the magnetic domains are aligned in a preferred direction, leading to enhanced magnetic properties like remanence and maximum energy product. txst.edu

Directed growth techniques are employed to induce a preferred crystallographic orientation in the material, resulting in anisotropic structures.

Epitaxial Growth: As discussed in section 2.3.1, epitaxial growth on single-crystal substrates is a primary method for achieving highly ordered, anisotropic thin films. researchgate.net By selecting a substrate with a compatible crystal lattice, such as sapphire (α-Al₂O₃) or SrTiO₃, this compound films can be grown with their c-axis (the easy axis of magnetization) oriented perpendicular to the film plane. researchgate.netresearchgate.netresearchgate.net This out-of-plane anisotropy is highly desirable for perpendicular magnetic recording applications. researchgate.net

Magnetic Field Assisted Fabrication: Anisotropy can also be induced in bulk materials or composites. Magnetic Field Assisted Additive Manufacturing (MFAAM) is an innovative technique where a magnetic field is applied to a molten composite of this compound powder and a polymer binder (like nylon) during 3D printing. aip.orgresearchgate.net The external field aligns the platelet-shaped magnetic particles along the field direction. aip.orgaip.org As the polymer cools and solidifies, the particle orientation is locked in place, creating a bonded magnet with significant magnetic anisotropy. txst.eduaip.org This method allows for the fabrication of complex, net-shaped permanent magnets where the local magnetic anisotropy can be manipulated throughout the object. txst.edu Similarly, anisotropic powders can be prepared by aligning them in a magnetic field during the compaction stage before the final sintering. researchgate.net

Template-Directed Synthesis: The use of porous templates, such as anodic aluminum oxide membranes, allows for the synthesis of this compound nanostructures like nanowires and nanotubes. A sol-gel solution containing the precursors is introduced into the pores of the template. After heat treatment, the template is removed, leaving behind arrays of one-dimensional, anisotropic nanostructures.

The final morphology and size of this compound particles are highly dependent on the synthesis conditions. By carefully controlling these parameters, it is possible to produce particles with specific shapes, such as hexagonal platelets, and to manage their size distribution. aip.orgnih.gov

Effect of Milling Time: In mechanical alloying, the duration of ball milling has a direct impact on particle morphology. Increased milling time not only reduces the size of the precursor particles but can also alter the anisotropic growth rate during subsequent calcination. aip.orgaip.org Research has shown that with increasing milling time, the growth rate of hexagonal SrFe₁₂O₁₉ crystals can shift from being dominant along the c-axis to the direction, leading to a change from thicker to thinner hexagonal platelets. aip.orgaip.org

Effect of Fe/Sr Molar Ratio: The molar ratio of iron to strontium (Fe/Sr) in the precursor mixture is a critical parameter. A single-phase SrFe₁₂O₁₉ can be synthesized within a range of Fe/Sr ratios, typically from 9 to 11. researchgate.net This ratio influences the number of nucleation sites during phase formation; fewer nuclei at lower ratios can lead to larger grain sizes. cpsjournals.cn While the Fe/Sr ratio has a significant effect on particle size and morphology, its impact on the saturation magnetization curve may be less pronounced. researchgate.net However, achieving the correct phase is crucial, as an improper ratio can lead to the formation of secondary phases like α-Fe₂O₃, which can degrade magnetic properties. researchgate.net

Effect of Calcination Temperature: Calcination temperature plays a crucial role in the crystallinity, grain growth, and final morphology of the ferrite particles. nih.govtandfonline.com Higher calcination temperatures generally lead to increased crystallinity and larger particle sizes, as smaller grains fuse. nih.govtandfonline.com For instance, in a co-precipitation synthesis, increasing the annealing temperature from 800 °C to 1000 °C resulted in the average particle size growing from 75 nm to 252 nm and the morphology changing to a more defined plate-like hexagonal shape. nih.gov The temperature must be optimized, as excessively high temperatures can lead to exaggerated grain growth, which may be detrimental to some magnetic properties like coercivity. tandfonline.com

Table 1: Effect of Synthesis Parameters on this compound (SrFe₁₂O₁₉) Properties

Parameter VariedSynthesis MethodObservationResulting ImpactReference
Milling TimeHigh-Energy Ball MillingIncreased milling time from 2h to 10h.Decreased precursor particle size, changed morphology from thicker to thinner hexagonal platelets after calcination. aip.orgaip.org
Ball-to-Powder Ratio (BPR)High-Energy Ball MillingVaried BPR from 5:1 to 10:1 at a constant milling time of 6h.A BPR of 8:1 yielded a 44% reduction in particle size and an optimal combination of magnetic properties. nasampe.org
Fe/Sr Molar RatioCo-precipitation / CeramicDecreased Fe/Sr ratio from 12 to 10.Enhanced the evolution of a pure SrM phase; fewer nuclei led to larger grain sizes. nih.govcpsjournals.cn
Calcination TemperatureCo-precipitationIncreased temperature from 800 °C to 1000 °C.Average particle size increased from 75 nm to 252 nm; improved crystallinity and formation of plate-like hexagonal shape. nih.gov
External Magnetic FieldMagnetic Field Assisted Additive ManufacturingApplied a 0.5 Tesla magnetic field during 3D printing of a Sr-ferrite/nylon composite.Induced strong magnetic anisotropy by aligning ferrite platelets, enhancing magnetic performance. aip.orgresearchgate.net

Crystallographic Investigations and Structural Determinants of Strontium Ferrite

X-ray Diffraction (XRD) Analysis of Strontium Ferrite (B1171679) Phase Purity and Lattice Parameters

X-ray diffraction (XRD) is a fundamental and widely used technique for characterizing the crystalline structure of materials. In the context of strontium ferrite (SrFe₁₂O₁₉), XRD is instrumental in confirming the formation of the desired hexagonal magnetoplumbite structure and assessing the phase purity of synthesized powders. aip.orgscispace.commdpi.com The diffraction patterns obtained from XRD analysis provide a unique fingerprint of the crystal structure, allowing for the identification of the primary hexaferrite phase and any secondary phases, such as hematite (B75146) (α-Fe₂O₃), that may be present. aip.orgmdpi.com

The analysis of XRD patterns reveals that single-phase this compound with a hexagonal structure can be achieved, for instance, through the sol-gel method followed by annealing at 800°C. scispace.com The crystallite size can also be estimated from the broadening of the diffraction peaks using the Scherrer equation. scispace.comijert.org For example, nanocrystalline SrFe₁₂O₁₉ with crystallite sizes in the range of 10 nm has been reported. scispace.com Furthermore, XRD is crucial for determining the lattice parameters, 'a' and 'c', of the hexagonal unit cell. researchgate.net These parameters are sensitive to factors such as synthesis conditions and the introduction of dopants. For instance, doping with aluminum has been observed to cause a decrease in the lattice parameters due to the substitution of smaller Al³⁺ ions for Fe³⁺ ions. memphis.edu

Parameter Description Typical Values/Observations from XRD
Crystal Structure The arrangement of atoms in the crystalline solid.Hexagonal magnetoplumbite structure (P6₃/mmc space group) is the desired phase for SrFe₁₂O₁₉. scispace.comresearchgate.net
Phase Purity The absence of unwanted crystalline phases.XRD patterns are used to identify secondary phases like α-Fe₂O₃. aip.orgmdpi.com
Crystallite Size The size of coherently scattering crystalline domains.Can be estimated from peak broadening; values around 10-76 nm have been reported. scispace.comresearchgate.net
Lattice Parameters The dimensions of the unit cell (e.g., 'a' and 'c' for hexagonal).Sensitive to doping and synthesis conditions. researchgate.netmemphis.edu

Rietveld Refinement for Precise Structural Parameter Determination in this compound

For a more in-depth and quantitative analysis of the crystal structure, the Rietveld refinement method is applied to the powder XRD data. ijert.orgresearchgate.netresearchgate.net This powerful technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of various structural parameters. These include not only lattice parameters but also atomic positions, site occupancies, and thermal parameters. cnr.it

The Rietveld method has been successfully employed to refine the crystal structure of strontium hexaferrite, confirming the P6₃/mmc space group and providing detailed information about the atomic arrangement. researchgate.net In studies involving substituted strontium ferrites, Rietveld refinement is essential for determining the specific crystallographic sites occupied by the dopant ions. cnr.it For example, in a study of Ca-Al-Cr substituted strontium hexaferrite, a combined Rietveld refinement of neutron and synchrotron XRD data was used to determine the site affinity of Al³⁺ and Cr³⁺ ions within the five distinct iron sites of the hexaferrite structure. cnr.it This level of detail is crucial for understanding the structure-property relationships in these materials.

In-situ High-Temperature and High-Pressure XRD Studies of this compound Structural Stability

To investigate the structural stability and phase transformations of this compound under non-ambient conditions, in-situ high-temperature and high-pressure XRD studies are employed. These techniques allow for the real-time monitoring of changes in the crystal structure as a function of temperature or pressure.

In-situ high-temperature XRD experiments have been used to study the synthesis of strontium ferrites and the phase transformations that occur during heating. For example, the calcination synthesis of M-type SrFe₁₂O₁₉ from a mixture of SrCO₃ and Fe₂O₃ has been observed in-situ, revealing the formation of intermediate phases like Sr₂Fe₂O₅ and SrFe₂O₄ at different temperatures. tandfonline.com These studies have also been instrumental in establishing pseudo-binary phase diagrams of the SrFe₁₂O₁₉-Fe₂O₃ system at high temperatures. tandfonline.com Furthermore, in-situ XRD has been utilized to investigate the structural transformations of this compound during reduction and reoxidation processes, which is particularly relevant for applications in chemical looping systems. cam.ac.ukacs.org These experiments have shown that even deeply reduced material can regenerate to a cubic perovskite-type structure at 900°C. cam.ac.uk

In-situ high-pressure XRD studies, on the other hand, provide insights into the compressibility and structural stability of this compound under immense pressures. While less common in the literature for this compound specifically, such studies are crucial for understanding the fundamental properties of the material and its potential applications in extreme environments.

Electron Microscopy and Diffraction Studies on this compound Microstructure

Electron microscopy techniques are indispensable for visualizing the microstructure of this compound at the nanoscale, providing direct information about particle morphology, size, and the presence of defects.

Transmission Electron Microscopy (TEM) for this compound Nanostructure and Defect Analysis

Transmission electron microscopy (TEM) offers high-resolution imaging that allows for the detailed characterization of the nanostructure of this compound. TEM analysis can reveal the morphology of the nanoparticles, which can range from spherical to hexagonal platelets depending on the synthesis method. mdpi.commdpi.com The average particle size can also be accurately determined from TEM micrographs. mdpi.com For instance, TEM has been used to observe non-uniform agglomerated nanoparticles with average diameters of 35-40 nm in this compound samples. mdpi.com Moreover, TEM is a powerful tool for identifying and characterizing crystalline defects, such as dislocations and stacking faults, which can significantly influence the material's properties.

Selected Area Electron Diffraction (SAED) and High-Resolution TEM (HRTEM) for Crystallographic Orientation

Selected area electron diffraction (SAED) and high-resolution TEM (HRTEM) are powerful techniques used in conjunction with TEM to obtain crystallographic information from localized regions of a sample. SAED patterns, which are formed by the diffraction of the electron beam by the crystal lattice, provide information about the crystal structure and orientation of individual nanoparticles. rsc.orgmdpi.com The ring patterns observed in SAED confirm the polycrystalline nature of the hexaferrite samples. rsc.org

HRTEM, on the other hand, provides images of the crystal lattice itself, allowing for the direct visualization of atomic planes. rsc.orgmdpi.com From HRTEM images, the interplanar spacing (d-spacing) can be measured and used to identify the specific crystallographic planes, further confirming the crystal structure. rsc.org For example, HRTEM analysis has been used to determine the d-spacing values corresponding to specific crystal planes in this compound, confirming its crystalline nature. rsc.org

Neutron Diffraction Studies of Magnetic Ordering and Atomic Positions in this compound

Neutron diffraction is a complementary technique to XRD that is particularly sensitive to the positions of light atoms, such as oxygen, and to the magnetic moments of atoms. This makes it an invaluable tool for studying the detailed crystal and magnetic structures of this compound. cnr.itresearchgate.netcsic.es

Neutron diffraction studies have been crucial in determining the precise atomic positions, including those of the oxygen ions, within the this compound unit cell. researchgate.netscispace.com This information is essential for a complete understanding of the crystal structure and the superexchange interactions that govern the magnetic properties. Furthermore, because neutrons have a magnetic moment, they can be used to probe the magnetic structure of materials. Neutron diffraction experiments have been used to investigate the magnetic ordering in this compound, confirming the ferrimagnetic arrangement of the iron moments. cnr.itresearchgate.net These studies have revealed that the magnetic moments of the Fe³⁺ ions are aligned along the c-axis in a collinear fashion. cnr.it

In studies of substituted strontium ferrites, neutron diffraction is particularly powerful for determining the distribution of cations over the various crystallographic sites, which is often difficult to achieve with XRD alone. cnr.itjst.go.jp For example, in La-Co substituted M-type ferrite, neutron diffraction analysis has been used to determine that cobalt ions are partitioned among the 4f₁, 2a, and 12k sites. jst.go.jp Similarly, in Ca-Al-Cr substituted strontium hexaferrite, combined neutron and synchrotron XRD data were used to investigate the site affinity of Al³⁺ and Cr³⁺. cnr.it

The table below summarizes the key crystallographic sites in M-type strontium hexaferrite and the typical occupants as determined by neutron diffraction.

Crystallographic Site Coordination Typical Occupant Magnetic Moment Alignment
2aOctahedralFe³⁺Parallel to c-axis
2bTrigonal BipyramidalFe³⁺Parallel to c-axis
4f₁OctahedralFe³⁺Antiparallel to c-axis
4f₂TetrahedralFe³⁺Antiparallel to c-axis
12kOctahedralFe³⁺Parallel to c-axis

Local Structure Probing Techniques for this compound: EXAFS and XANES

To comprehend the intricate local atomic arrangements and electronic states within this compound, researchers employ specialized synchrotron-based techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) spectroscopy. csic.esuu.nl These methods are element-specific, allowing for a detailed examination of the local environment around a particular atom, such as iron (Fe) or titanium (Ti) in substituted systems. uu.nlbilkent.edu.tr

XANES analysis focuses on the region just below and above the absorption edge. The shape and energy position of the XANES spectrum are highly sensitive to the oxidation state (valence) and coordination geometry of the absorbing atom. uu.nlresearchgate.net For instance, in studies of strontium titanate ferrite (SrTi(1-x)FexO(3-d)), a shift in the Fe K-edge XANES spectra to higher energies with increasing iron concentration (x) indicates a rise in the average valence state of iron. bilkent.edu.tr This technique has been instrumental in tracking the transformation of Fe³⁺ to Fe⁴⁺ during electrochemical oxidation processes, where the degree of oxidation on the surface and in the bulk of the material can be monitored. researchgate.net

EXAFS, on the other hand, analyzes the fine-structure oscillations that appear at energies well above the absorption edge. uu.nl These oscillations result from the scattering of the outgoing photoelectron by neighboring atoms. bilkent.edu.tr By analyzing the EXAFS region, it is possible to determine crucial local structural parameters such as interatomic distances (bond lengths), coordination numbers, and the degree of local disorder around the absorbing atom. bilkent.edu.trresearchgate.net In studies of Sr(FexTi1-x)O3-δ, EXAFS has been used to probe the Fe-O and Ti-O bond distances and their disorder. bilkent.edu.tr Results have shown that substituting titanium with iron can increase the disorder in the first coordination shell, which is linked to the formation of oxygen vacancies and the presence of Jahn-Teller active ions like Fe⁴⁺. bilkent.edu.tr Similarly, in La-Co substituted M-type strontium ferrites, EXAFS analysis has helped to determine the specific crystallographic sites (such as 4f1, 2a, and 12k) occupied by the cobalt dopant ions. jst.go.jp

Together, XANES and EXAFS provide a powerful combination for understanding the non-ideal and localized structural features that govern the properties of this compound. csic.esresearchgate.net They offer insights that are complementary to long-range structural techniques like X-ray diffraction (XRD), revealing details about local distortions, the distribution of cations, and the electronic consequences of doping and non-stoichiometry. csic.esbilkent.edu.trresearchgate.net

Defect Chemistry and Non-stoichiometry in this compound Systems

The properties of this compound are profoundly influenced by its defect chemistry, particularly its capacity for significant oxygen non-stoichiometry. rsc.organu.edu.au The general formula for non-stoichiometric this compound is often written as SrFeO₃-δ, where δ represents the deviation from the ideal oxygen stoichiometry. rsc.orgrsc.org This δ value can vary widely, from approximately 0 to 0.5, depending on factors like temperature and the partial pressure of oxygen in the surrounding atmosphere. rsc.organu.edu.au This ability to accommodate a large concentration of oxygen vacancies makes it a mixed ionic-electronic conductor (MIEC). rsc.org

The oxygen content (represented by 'x' in SrFeOx, where x = 3-δ) is in equilibrium with the gas phase. anu.edu.au As the temperature increases or the oxygen partial pressure decreases, the material releases oxygen, leading to a higher δ value and the formation of oxygen vacancies. researchgate.net This process is reversible. researchgate.net With decreasing oxygen content, a series of structurally distinct, vacancy-ordered phases can form. researchgate.net For example, the cubic perovskite structure of stoichiometric SrFeO₃ transforms with increasing oxygen non-stoichiometry. It passes through tetragonal and orthorhombic phases before reaching the brownmillerite structure of SrFeO₂.₅, which features ordered oxygen vacancies. rsc.org

This non-stoichiometry is intrinsically linked to the valence state of the iron ions. To maintain charge neutrality, the formation of an oxygen vacancy (which can be considered as O²⁻ leaving the lattice) is compensated by the reduction of two Fe⁴⁺ ions to Fe³⁺. rsc.orgresearchgate.net Consequently, non-stoichiometric this compound contains a mixture of Fe³⁺ and Fe⁴⁺ ions. anu.edu.au The study of the defect chemistry is crucial for applications in gas sensors, oxygen separation membranes, and as electrodes in solid oxide fuel cells (SOFCs). rsc.organu.edu.auresearchgate.net Models based on defect chemistry are used to describe the variation of defect species and to understand the mechanisms of ion intercalation and transport within the material. arxiv.orghzdr.deacs.org

Point Defects and Their Influence on this compound Lattice Integrity

Point defects, which are zero-dimensional imperfections in the crystal lattice, play a critical role in determining the structural and electronic properties of this compound. researchgate.netmdpi.com The most prevalent and influential point defects in these systems are oxygen vacancies. bilkent.edu.trrsc.org

Oxygen Vacancies: The formation of oxygen vacancies is a key feature of this compound's defect chemistry. rsc.org These vacancies act as point defects that disrupt the local coordination of the iron cations. In the perovskite structure of SrFeO₃, iron is octahedrally coordinated by six oxygen atoms (FeO₆). The removal of an oxygen ion changes the coordination of the adjacent iron ions to square pyramidal (FeO₅). rsc.org The creation of oxygen vacancies introduces local lattice distortions and can act as electron traps, which can inhibit the recombination of photo-induced electrons and holes in photocatalytic applications. bilkent.edu.tr Furthermore, strong interactions between these oxygen vacancies can occur, which influences their mobility and can lead to vacancy ordering and the formation of new phases, ultimately affecting the material's ionic conductivity. rsc.orgrsc.org

Cation-related Point Defects: Besides oxygen vacancies, cation-related point defects also significantly impact the lattice integrity. These include:

Substitutional Defects: Intentionally introducing dopant cations onto the Sr or Fe sites is a common strategy to modify properties. For example, substituting Ti⁴⁺ for Fe³⁺ in Sr(Ti,Fe)O₃-y systems introduces a high inherent deficiency in the oxygen sublattice. acs.org Similarly, substituting La³⁺ for Sr²⁺ can lead to lattice contraction and changes in Fe-O bond distances, which in turn affects magnetic superexchange interactions. mdpi.com

Antisite Defects: These occur when a cation occupies the crystallographic site of another cation, for instance, Sr on a Ti site (Sr'Ti) or Ti on an Sr site (Ti••Sr) in strontium titanate, a related perovskite. researchgate.net Such defects can induce local polarization and distortions in the lattice. researchgate.net While less studied in pure this compound, similar effects are expected. The presence of defect clusters, where point defects like oxygen vacancies are bound to cation defects, can further influence the lattice by affecting dipole moments and the activation barriers for polarization switching. researchgate.net

The type and concentration of these point defects can be tuned by factors like synthesis conditions, atmospheric conditions during operation, and the application of external stimuli like elastic strain, providing a pathway to engineer the material's properties. acs.org

Planar Defects and Grain Boundary Phenomena in Polycrystalline this compound

Planar defects, or two-dimensional imperfections, are crucial in defining the microstructure and properties of polycrystalline this compound. utah.edufiveable.me The most significant of these are grain boundaries. scribd.com

Influence on Electrical Properties: In many ferrites, grain boundaries are more resistive than the grains themselves. pen2print.org This high resistance at the boundaries can impede the motion of charge carriers. pen2print.orgtandfonline.com As charge carriers hop between grains during electrical conduction, they can accumulate at these resistive boundaries, leading to a type of polarization known as Maxwell-Wagner polarization, which contributes to the dielectric constant, especially at lower frequencies. pen2print.org Therefore, the grain boundaries are often more effective than the grains in controlling the conduction mechanism at these lower frequencies. pen2print.org

Role in Microstructure and Magnetic Properties: The size of the grains and the nature of the boundaries are heavily influenced by synthesis and processing conditions, such as sintering temperature. mdpi.comnih.gov Higher sintering temperatures can lead to grain growth (consolidation of smaller grains into larger ones) and migration of grain boundaries. mdpi.comnih.gov This change in grain size affects magnetic properties; for example, an increase in grain size can decrease the number of single-domain particles, which can lower the coercivity of the material. mdpi.com The presence of non-magnetic secondary phases, such as amorphous strontium silicate, can segregate at the grain boundaries, acting as a barrier to domain wall movement and influencing the magnetic properties. researchgate.net

Other Planar Defects: While grain boundaries are the most prominent planar defect in polycrystalline samples, other types like stacking faults can also exist. Stacking faults are disruptions in the normal stacking sequence of atomic planes. fiveable.me These defects, along with grain boundaries, can act as preferential sites for diffusion or the nucleation of new phases, impacting the material's chemical and thermal stability. fiveable.me The density of grain boundaries can be controlled by the synthesis method; for instance, samples prepared by the Laser Floating Zone (LFZ) method can exhibit a much lower density of grain boundaries compared to those made by sol-gel methods, which in turn influences electrical conductivity. mdpi.com

Theoretical and Computational Modeling of Strontium Ferrite Systems

First-Principles Calculations for Strontium Ferrite (B1171679) Electronic Structure

First-principles calculations, which are based on the fundamental laws of quantum mechanics, offer a powerful means to investigate the intrinsic properties of materials without relying on empirical parameters.

Density Functional Theory (DFT) for Ground State Properties of Strontium Ferrite

Density Functional Theory (DFT) is a widely used first-principles method to determine the ground-state properties of many-body systems. msstate.edu It is particularly effective in calculating the electronic structure and related characteristics of crystalline solids like this compound.

DFT calculations have been instrumental in determining the ground state properties of this compound. These calculations typically employ approximations like the Local Spin Density Approximation (LSDA) or the Generalized Gradient Approximation (GGA). rug.nlosti.gov For instance, the projector augmented wave (PAW) potentials as implemented in codes like VASP are often used. aip.org The electronic wave functions are expanded in a plane-wave basis with a specific energy cutoff. aip.org To better account for the strong correlation effects of the localized 3d electrons of iron, the GGA+U method is often employed, where U is a Hubbard-like term representing the on-site Coulomb interaction. osti.gov

Studies using DFT have successfully predicted key ground state properties of this compound. For example, calculations have determined the lattice parameters and the electronic band structure, revealing its semiconducting nature. capes.gov.brresearchgate.net The calculated band gap is influenced by the chosen functional and the inclusion of the +U correction. researchgate.net DFT has also been used to investigate the site preference of substituent atoms in doped this compound, by calculating the substitution energies for different crystallographic sites. aip.orgarxiv.org

Investigation of Exchange Interactions and Spin Configurations in this compound via DFT

The magnetic properties of this compound are governed by the exchange interactions between the iron (Fe³⁺) ions located on different sublattices. DFT provides a framework to investigate these interactions and determine the most stable spin configuration.

DFT calculations have confirmed that the ground state of this compound is ferrimagnetic. rug.nlcapes.gov.br This means that the magnetic moments of the Fe³⁺ ions on different sublattices are aligned in an antiparallel fashion, resulting in a net magnetic moment. Specifically, the spins of the Fe³⁺ ions at the 2a, 2b, and 12k sites are aligned in one direction, while the spins at the 4f₁ and 4f₂ sites are aligned in the opposite direction, consistent with Gorter's model. researchgate.net The exchange interactions can be calculated from the total energy differences of various collinear spin configurations. aip.orgaip.org These calculations show that the electronic structure is strongly influenced by these magnetic interactions. rug.nlcapes.gov.br Furthermore, DFT studies have shown that all Fe³⁺ ions are in a high-spin state (S=5/2). rug.nlcapes.gov.br

Atomistic Simulations for this compound Lattice Dynamics and Thermodynamics

Atomistic simulations, which model the behavior of individual atoms, are crucial for understanding the dynamic and thermodynamic properties of materials over larger length and time scales than what is accessible with first-principles methods.

Molecular Dynamics Simulations for this compound Phase Transitions

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD can be used to study temperature-dependent phenomena, including phase transitions.

While specific MD studies focusing solely on the phase transitions of pure this compound are not extensively detailed in the provided context, the methodology is well-established for similar materials. For instance, MD simulations have been used to investigate the melting process of face-centered cubic strontium, providing insights into the solid-liquid phase transition. tugab.bg In the context of ferrites, MD simulations can be employed to study structural phase transitions by tracking the atomic positions as a function of temperature. arxiv.orgaps.org These simulations rely on interatomic potentials, which can be derived from first-principles calculations to ensure accuracy. arxiv.orgaps.org For complex systems like this compound, developing accurate potentials is a critical step. The simulations can then reveal atomistic features of phase transitions, such as the displacive and order-disorder characteristics. arxiv.orgaps.org

Monte Carlo Simulations for Magnetic Ordering in this compound

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of magnetism, MC methods are particularly useful for studying the temperature dependence of magnetic ordering and determining critical temperatures like the Curie temperature (T_C).

MC simulations have been effectively used to study the magnetic ordering in hexaferrites. mst.edu These simulations often employ classical spin models, such as the Heisenberg model, where the magnetic moments of the atoms are treated as classical vectors. mst.edu The exchange interaction parameters used in the Hamiltonian can be derived from DFT calculations. osti.gov By simulating the behavior of a large number of spins at different temperatures, MC methods can predict the temperature dependence of the magnetization of the individual sublattices and the total saturation magnetization. osti.govmst.edu This approach has shown excellent agreement with experimental data for the ordering temperature and saturation magnetization of hexaferrites. mst.edu Furthermore, MC simulations can be used to investigate the effects of dilution with non-magnetic ions on the magnetic properties, providing insights into how substitutions affect the magnetic ordering. mst.edu

Micromagnetic Simulations for this compound Domain Structure and Dynamics

Micromagnetic simulations bridge the gap between atomistic models and the macroscopic magnetic properties of materials. This approach treats the magnetization as a continuous vector field and solves the Landau-Lifshitz-Gilbert (LLG) equation to describe its dynamics.

Micromagnetic simulations are a powerful tool for understanding the magnetic domain structure and its evolution in this compound. These simulations can predict the equilibrium domain configurations, such as single-domain and multi-domain states, as a function of the material's dimensions. researchgate.net For example, simulations can determine the critical size for the transition from a single-domain to a multi-domain structure in this compound platelets. researchgate.net The simulations take into account various energy contributions, including exchange energy, magnetocrystalline anisotropy energy, and demagnetization energy. By analyzing these energy terms, the most stable magnetic configuration can be determined. Micromagnetic simulations have also been used to study the structure of domain walls and the formation of more complex magnetic textures like vortices and skyrmions. researchgate.netacs.org Furthermore, these simulations can model the dynamic response of the magnetic domains to an external magnetic field, providing insights into magnetization reversal processes and hysteresis behavior. acs.org

Interactive Data Table: Computational Methods in this compound Research

Computational Method Primary Focus Key Outputs Relevant Subsections
Density Functional Theory (DFT)Electronic structure, ground state properties, exchange interactions.Band structure, density of states, magnetic moments, site preferences.4.1.1, 4.1.2
Molecular Dynamics (MD)Lattice dynamics, phase transitions.Atomic trajectories, thermodynamic properties, phase transition mechanisms.4.2.1
Monte Carlo (MC)Magnetic ordering, thermodynamic properties.Temperature-dependent magnetization, Curie temperature, magnetic phase diagrams.4.2.2
Micromagnetic SimulationsMagnetic domain structure and dynamics.Domain configurations, hysteresis loops, magnetization reversal processes.4.3

Modeling of Magnetic Hysteresis and Reversal Mechanisms in this compound

The magnetic hysteresis loop, which characterizes the relationship between the magnetic flux density (B) and the applied magnetic field (H), is a critical indicator of a permanent magnet's performance. Modeling this loop provides fundamental insights into the magnetization reversal mechanisms that govern the coercivity and remanence of this compound.

One of the foundational models used to describe the hysteresis of magnetic materials is the Stoner-Wohlfarth model . This model is particularly applicable to single-domain particles where magnetization reversal occurs through coherent rotation of the magnetization vector. For anisotropic this compound magnets, the Stoner-Wohlfarth model has been used to calculate hysteresis curves, revealing the significant impact of crystallographic texture on the shape of the loop. scientific.net For instance, the anisotropy field of this compound magnets has been determined to be approximately 19.5 kOe using this model. scientific.net

However, in real polycrystalline materials, magnetization reversal is more complex and often involves nucleation of reverse domains and the motion of domain walls. Micromagnetic simulations offer a more detailed picture by numerically solving the Landau-Lifshitz-Gilbert (LLG) equation. These simulations consider the interplay of various energy contributions, including exchange energy, magnetocrystalline anisotropy energy, magnetostatic energy, and the Zeeman energy from an external field. researchgate.netcsic.esacs.org

Micromagnetic studies on this compound have explored the influence of microstructural features like grain size and defects on the hysteresis loop. researchgate.netarxiv.org For example, simulations have been performed on nanocomposites of hard (this compound) and soft (iron) magnetic phases. These studies have shown that the interaction between the hard and soft phases is primarily dipolar, leading to an alignment of some soft phase spins with the hard phase magnetization and a resulting enhancement in remanence. researchgate.net Large-scale micromagnetic simulations on core-shell structures of SrFe₁₂O₁₉/Fe have revealed different remagnetization scenarios depending on the evolution of magnetization distributions in the soft magnetic cores. general-numerics-rl.de

The mechanism of magnetization reversal can also be influenced by experimental conditions during material synthesis. For instance, oriented this compound thin films grown under different oxygen partial pressures exhibit different reversal mechanisms. aip.org Films grown at lower oxygen pressures show a Stoner-Wohlfarth type reversal, dominated by nucleation, while those grown at higher pressures exhibit a Kondorsky-like reversal, where pinning of domain walls is more significant. aip.org

Recent modeling efforts have also focused on inferring microstructural properties, such as grain size distributions, directly from experimental hysteresis data. arxiv.org By combining a stochastic model for coercivity based on grain size statistics with a dynamical model for time-dependent magnetization, researchers can gain a non-invasive and statistically robust understanding of the material's microstructure. arxiv.org

Simulation of Domain Wall Propagation and Pinning in this compound Materials

Domain walls are the transition regions between adjacent magnetic domains with different magnetization directions. Their propagation and pinning are crucial processes that directly influence the coercivity of hard magnetic materials like this compound.

Micromagnetic simulations are a powerful tool to visualize and analyze domain wall dynamics. These simulations can model the motion of domain walls under the influence of an external magnetic field and their interaction with microstructural features such as grain boundaries, defects, and secondary phases. In this compound, domain walls are typically of the Bloch type, where the magnetization rotates within the plane of the wall. researchgate.net The width of these domain walls has been calculated using micromagnetic simulations. researchgate.net

The presence of defects and inclusions can act as pinning sites for domain walls, impeding their motion and thereby increasing coercivity. Atomistic simulations, which model the material at the atomic scale, have been used to study the interaction between domain walls and specific defects. For example, studies on similar perovskite materials have shown that planar inclusions can create an energy barrier for domain wall movement, effectively pinning them. aps.orgbeilstein-journals.org While these studies were not on this compound specifically, the principles of domain wall pinning by defects are transferable.

Phase-field simulations can also be employed to investigate domain wall pinning and the formation of complex domain structures. osti.gov These simulations have been used to understand how domain walls can be stabilized by features such as flux-closure structures, where the magnetic flux is confined within the material to minimize magnetostatic energy. osti.gov

The effect of plastic deformation on domain wall pinning has also been modeled. Plastic deformation introduces dislocations that act as pinning sites. Models have been developed that incorporate the effects of both plastic deformation and applied stress on domain wall pinning, providing a more comprehensive understanding of the magnetic behavior of materials under mechanical stress. cardiff.ac.uk

Computational Prediction of this compound Material Modifications and Doping Effects

Computational methods, particularly first-principles calculations based on Density Functional Theory (DFT), are instrumental in predicting how modifications, such as doping, affect the structural, electronic, and magnetic properties of this compound. These predictions can accelerate the discovery and development of new materials with tailored properties.

DFT calculations can determine the preferential substitution sites for dopant atoms within the complex crystal structure of this compound, which has five distinct iron (Fe³⁺) sites (12k, 4f₂, 4f₁, 2a, and 2b). For example, studies on Cr³⁺ doping predicted that Cr³⁺ ions preferentially occupy the 2a, 12k, and 4f₂ sites, which is in good agreement with experimental findings. arxiv.orgarxiv.org The substitution energy calculations help in understanding the thermodynamic stability of the doped structures.

Once the substitution sites are known, DFT can be used to calculate the impact of the dopant on the material's intrinsic magnetic properties, such as saturation magnetization (Mₛ) and magnetocrystalline anisotropy (K₁).

Key Findings from DFT Studies on Doped this compound:

La-Co Doping: Co-doping with Lanthanum (La) and Cobalt (Co) can enhance the phase stability of this compound. researchgate.net DFT calculations showed that Co has a preference for the 4f₁ site. This co-doping was predicted to increase the total magnetic moment, a finding that was later validated by experimental results showing an increase in saturation magnetization. researchgate.net

Cr Doping: The substitution of Fe³⁺ with Cr³⁺ was predicted to lead to a decrease in saturation magnetization because the magnetic moment of Cr³⁺ is smaller than that of Fe³⁺. arxiv.orgarxiv.org However, an increase in the magnetic anisotropic field was predicted despite the reduction in magnetization. arxiv.orgarxiv.org

Gd Doping: Doping with Gadolinium (Gd) has been studied to understand its effect on the electronic and magnetic properties. DFT calculations help to determine the site preference of Gd and its influence on the band structure and density of states. nih.goviphy.ac.cn

Co Substitution: DFT studies on Co-substituted this compound have been performed to understand its effect on the structural, electronic, and magnetic properties. dntb.gov.ua

The table below summarizes some of the predicted effects of different dopants on the magnetic properties of this compound based on computational studies.

Dopant/Co-dopantPreferential Substitution Site(s)Predicted Effect on Saturation Magnetization (Mₛ)Predicted Effect on Magnetocrystalline Anisotropy (K₁)
La-CoCo at 4f₁Increase-
Cr2a, 12k, 4f₂DecreaseSlight Increase
Gd, Ho, Sm12k, 2a--

It is important to note that the accuracy of these predictions often depends on the computational parameters used, such as the choice of the exchange-correlation functional (e.g., GGA, GGA+U). iphy.ac.cnscielo.br The inclusion of the Hubbard U term (GGA+U) is often necessary to correctly describe the strongly correlated d-electrons in ferrite systems. iphy.ac.cn

By systematically exploring the effects of various dopants and their concentrations, computational modeling provides a powerful and efficient route to designing novel this compound-based permanent magnets with enhanced performance characteristics.

Investigation of Fundamental Magnetic Phenomena in Strontium Ferrite Systems

Magnetic Anisotropy in Strontium Ferrite (B1171679): Origins and Manipulation

Magnetic anisotropy describes the directional dependence of a material's magnetic properties. In strontium ferrite (SrFe₁₂O₁₉), this is a critical characteristic that dictates its utility as a hard magnetic material, primarily originating from the material's crystal structure and the morphology of its particles.

Magnetocrystalline Anisotropy in Hexagonal this compound Structures

The primary source of magnetic anisotropy in this compound is magnetocrystalline anisotropy, which arises from the spin-orbit interactions of the electrons and is intrinsically linked to the crystal lattice structure. txst.edu this compound possesses a hexagonal magnetoplumbite crystal structure with the space group P6₃/mmc. frontiersin.orgcsic.es This structure consists of alternating spinel (S) and hexagonal (R) blocks stacked along the c-axis. iphy.ac.cn The Fe³⁺ ions are distributed among five distinct crystallographic sites: three octahedral (12k, 2a, and 4f₂), one tetrahedral (4f₁), and one trigonal bipyramidal (2b). iphy.ac.cntandfonline.com

This specific arrangement of Fe³⁺ ions and their magnetic moments leads to a strong preferential alignment of the net magnetization along the crystallographic c-axis, which is the "easy" axis of magnetization. txst.eduresearchgate.net The energy required to magnetize the material in a direction perpendicular to the c-axis (the "hard" axis) is significantly higher. This uniaxial magnetocrystalline anisotropy is a key factor in the high coercivity of this compound. jps.jpnih.gov The Fe³⁺ ions located at the 4f₂ and 2b sites are known to be the primary contributors to the uniaxial magnetocrystalline anisotropy of hexagonal ferrites. researchgate.net

The magnetocrystalline anisotropy can be quantified by the anisotropy constant (K₁) and the anisotropy field (Hₐ). The anisotropy field is the magnetic field required to saturate the magnetization along the hard axis. For this compound, the anisotropy field is substantial, contributing to its permanent magnet properties. iphy.ac.cn The substitution of different ions into the this compound lattice can be used to tailor the magnetocrystalline anisotropy. For example, substituting Fe³⁺ with ions like Al³⁺, Ga³⁺, or Cr³⁺ can increase the coercivity and magnetocrystalline anisotropy. aip.org Conversely, certain substitutions can alter the anisotropy from uniaxial to planar. iphy.ac.cn

Shape Anisotropy and Surface Anisotropy Contributions in this compound Nanoparticles

When this compound is synthesized in the form of nanoparticles, other sources of anisotropy, namely shape anisotropy and surface anisotropy, become increasingly significant.

Shape Anisotropy: This form of anisotropy is not an intrinsic property of the material but is dependent on the particle's geometry. For non-spherical particles, the demagnetizing field is different along different axes. To minimize the magnetostatic energy, the magnetization will preferentially align along the longest axis of the particle. This compound nanoparticles often exhibit a hexagonal platelet morphology. nih.gov This shape gives rise to a significant shape anisotropy, which can either complement or compete with the magnetocrystalline anisotropy depending on the orientation of the platelet. For instance, in thin films, which can be considered as large, flat particles, shape anisotropy often favors an in-plane magnetization direction. frontiersin.orgfrontiersin.org In elongated nanofibers, the shape anisotropy can lead to different magnetization reversal behaviors compared to microfibers. scientific.net

Strain-Induced Anisotropy in this compound Thin Films and Composites

When this compound is grown as a thin film on a substrate or incorporated into a composite material, mechanical strain can induce a significant magnetic anisotropy. This strain-induced anisotropy, also known as magnetoelastic anisotropy, arises from the coupling between the magnetic state of the material and its mechanical deformation.

In thin films, strain is often introduced due to a lattice mismatch between the film and the single-crystal substrate. nsf.govresearchgate.net For example, when this compound films are deposited on substrates like strontium titanate (SrTiO₃), the difference in their lattice parameters can induce either compressive or tensile strain in the film. frontiersin.orgfrontiersin.org This strain alters the interatomic distances within the this compound lattice, which in turn affects the spin-orbit coupling and the exchange interactions, leading to a modification of the magnetic anisotropy. nsf.gov The magnitude and direction (in-plane or out-of-plane) of the induced anisotropy depend on the nature and magnitude of the strain. researchgate.netaip.org For instance, compressive strain in nickel ferrite films has been shown to result in an in-plane easy direction of magnetization. frontiersin.org The anisotropy field in such films has been observed to decrease with an increase in strain. nsf.govresearchgate.net

Magnetic Exchange Interactions and Ordering in this compound

The magnetic properties of this compound are fundamentally governed by the exchange interactions between the magnetic moments of the Fe³⁺ ions, which lead to a specific type of magnetic ordering known as ferrimagnetism.

Superexchange Interactions in this compound Lattice

The primary mechanism governing the magnetic ordering in this compound is the superexchange interaction. This is an indirect exchange interaction between the magnetic moments of two non-adjacent Fe³⁺ ions, which is mediated by a non-magnetic oxygen (O²⁻) ion. The strength and sign (ferromagnetic or antiferromagnetic) of the superexchange interaction are highly dependent on the Fe-O-Fe bond angle and the Fe-O bond distance.

In the complex crystal structure of this compound, there are numerous superexchange interaction pathways between the Fe³⁺ ions located at the five different crystallographic sites (12k, 2a, 4f₁, 4f₂, and 2b). tandfonline.com The magnetic structure is characterized by the magnetic moments of Fe³⁺ ions at the 12k, 2a, and 2b sites being aligned in one direction (spin up), while the moments of the Fe³⁺ ions at the 4f₁ and 4f₂ sites are aligned in the opposite direction (spin down). tandfonline.comrug.nl This antiparallel alignment of unequal magnetic moments results in a net spontaneous magnetization, which is the hallmark of ferrimagnetism. rug.nl

The dominant superexchange interactions are those between the Fe³⁺ ions in the different sublattices. A weakening of these superexchange interactions, for instance through the substitution of non-magnetic ions, can lead to a decrease in the saturation magnetization and the Curie temperature. tandfonline.com The strength of the superexchange interaction can be enhanced by factors that decrease the Fe-O bond distances, such as lattice contraction due to ionic substitution. mdpi.comresearchgate.net

Temperature Dependence of Magnetic Ordering in this compound

The magnetic ordering in this compound is strongly dependent on temperature. As the temperature increases from absolute zero, thermal energy begins to disrupt the alignment of the magnetic moments. This leads to a gradual decrease in the saturation magnetization. tandfonline.comresearchgate.net

A critical parameter is the Curie temperature (Tₑ), which is the temperature at which the thermal energy becomes sufficient to completely overcome the superexchange interactions. Above the Curie temperature, this compound loses its ferrimagnetic ordering and becomes paramagnetic. The Curie temperature of pure this compound is approximately 740 K. csic.es The value of the Curie temperature is a direct measure of the strength of the superexchange interactions within the material. tandfonline.com

Other magnetic properties also exhibit a dependence on temperature. The coercivity of this compound can show a complex temperature dependence. In some cases, a positive temperature coefficient of coercivity has been observed in doped this compound nanoparticles. aip.org The remanent magnetization, similar to the saturation magnetization, generally decreases with increasing temperature. tandfonline.comresearchgate.net The temperature dependence of these magnetic properties can be influenced by factors such as particle size, morphology, and the presence of dopants. aip.org

Spin Reorientation Transitions in Substituted this compound

The substitution of various ions into the this compound (SrFe₁₂O₁₉) lattice can significantly alter its magnetic anisotropy, leading to a phenomenon known as spin reorientation transition (SRT). This transition involves a change in the easy axis of magnetization as a function of temperature.

For instance, the substitution of Cobalt (Co) can induce such transitions. In Co-substituted strontium hexaferrite (SrFe₁₂-xCoxO₁₉) single crystals, a spin reorientation from an easy-plane to an easy-axis state was observed as the temperature increased. iphy.ac.cn For a substitution level of x=0.31, this transition temperature (TSR) was identified at approximately 59 K. iphy.ac.cn Similarly, in W-type hexaferrite SrZn₁.₁₅Co₀.₈₅Fe₁₆O₂₇, the strong planar contribution to the anisotropy from Co²⁺ ions results in a spin reorientation transition from an easy-axis to an easy-cone state at 302 K. researchgate.net

Substitution with other elements also induces these effects. The partial replacement of Sr²⁺ with Ba²⁺ cations in the Ba₂₋xSrxZn₂Fe₁₂O₂₂ system can distort the lattice, causing a magnetic phase change from a ferromagnetic spin order to a helical screw spin ordering at x=1.5. nih.govacs.org In this helical state, the spin moments rotate in the ab-plane. acs.org Further substitutions, such as Al³⁺ in Ba₀.₅Sr₁.₅Zn₂Fe₁₂₋xAlxO₂₂, can lead to multiple transitions; for example, from a longitudinal conical spin phase to a proper screw spin phase at 25 K, and then to a ferromagnetic phase at 297 K. acs.org The study of Ca²⁺-Sc³⁺ doped this compound (Sr₁−x/₁₂Cax/₁₂Fe₁₂−xScxO₁₉) also revealed a spin reorientation transition and changes in magnetic anisotropy energy during temperature-dependent magnetization studies. core.ac.uk

These transitions are sensitive to particle size and shape. As the particle size and thickness increase in some substituted hexaferrites, the transition temperature from a proper screw to a collinear ferromagnetic spin ordering was observed to increase, while the transition from a conical to a proper screw spin ordering decreased. nih.gov

Coercivity Mechanisms and Magnetic Reversal in this compound Materials

The coercivity (Hc) of this compound, a measure of its resistance to demagnetization, is a critical parameter for its application in permanent magnets. This property is fundamentally governed by the material's high magnetocrystalline anisotropy. aip.org The magnetic hardening mechanisms in ferrite permanent magnets are primarily based on a single-domain reversal process. aip.org Microstructures with fine, uniformly distributed grains tend to exhibit high coercivity. aip.org The process of magnetic reversal, and thus the coercivity, is controlled by two primary mechanisms: the nucleation of reverse magnetic domains and the pinning of domain walls. aip.org

Magnetization reversal in this compound initiates with the nucleation of domains with magnetization oriented opposite to the prevailing direction. The field required to start this process is known as the nucleation field. researchgate.net Once a reverse domain nucleates, it grows at the expense of the original domain, leading to the reversal of the material's net magnetization. The ease or difficulty of this nucleation and growth process directly impacts the coercivity. csic.es

In materials with high magnetocrystalline anisotropy, a significant amount of energy is required to form a reverse domain. The coercivity mechanism in oriented this compound thin films can be analyzed using models such as the Stoner-Wohlfarth (S-W) model, which applies to the coherent rotation of magnetization in single-domain particles, and the Kondorsky model, which relates coercivity to the pinning of domain walls. aip.orgresearchgate.net Studies on this compound thin films have shown that the dominant reversal mechanism can be influenced by preparation conditions, such as the oxygen partial pressure during growth, which determines the relative importance of nucleation versus pinning processes. aip.org For instance, lowering the milling time during powder preparation can lower the nucleation field of the reverse domain. researchgate.net

The force of this pinning contributes significantly to the material's coercivity. aip.org If domain walls are strongly pinned, a larger reverse magnetic field is required to force them past the pinning sites, resulting in higher coercivity. The relative importance of pinning and nucleation as coercivity mechanisms can vary. For example, in this compound thin films, the growth conditions can shift the balance, with some films showing reversal dominated by Stoner-Wohlfarth type behavior (nucleation-dominated) and others by Kondorsky-like behavior (pinning-dominated). aip.org Micromagnetic simulations are often used to study the specifics of the pinning and depinning processes in permanent magnets. scispace.com

The magnetic behavior of this compound is highly dependent on the size of its constituent particles or grains. scispace.com Below a certain critical size, it is energetically unfavorable for a particle to form domain walls, and it exists as a single magnetic domain. scispace.comrsc.org In this state, all magnetic moments are aligned in the same direction. The estimated critical single-domain size for this compound is approximately 600-700 nm. aip.orgnih.gov

Particles in the single-domain range typically exhibit the highest coercivity. nih.gov This is because magnetization reversal must occur through the coherent rotation of all spins simultaneously, a process that requires a large amount of energy due to the material's high magnetocrystalline anisotropy. nih.gov This behavior is often described by the Stoner-Wohlfarth model. researchgate.netrsc.org

Above the critical size, particles tend to form multiple magnetic domains to minimize their magnetostatic energy. aip.orgscispace.com In these multi-domain particles, magnetization reversal can proceed through the easier process of domain wall motion. researchgate.net The formation of these walls and their relatively easy movement leads to a decrease in coercivity compared to single-domain particles. researchgate.net Therefore, controlling the particle size to be within the single-domain range is a key strategy for producing high-coercivity this compound magnets. nih.gov For example, substitution with Cr has been shown to enhance coercivity by increasing the critical size of a magnetic domain, facilitating the transition of particles from a multi-domain to a single-domain state. rsc.org

Domain Wall Pinning and Depinning Processes in this compound

Magnetization Dynamics and Resonance Phenomena in this compound

Beyond its static magnetic properties, the dynamic response of magnetization in this compound to high-frequency alternating magnetic fields is crucial for its use in microwave and millimeter-wave devices. researchgate.net The primary phenomena governing these dynamics are domain wall motion and spin resonance. aip.org At lower frequencies, the resonance absorption by moving magnetic domains contributes to magnetic loss, while at higher frequencies, spin rotational relaxation becomes the dominant mechanism. researchgate.netaip.org These resonance phenomena are exploited in applications like microwave absorbers. researchgate.net

Ferromagnetic Resonance (FMR) is a powerful spectroscopic technique used to characterize the high-frequency magnetic properties of materials like this compound. issp.ac.ru It involves applying a microwave frequency magnetic field perpendicular to a static external magnetic field and measuring the absorption of microwave energy. Resonance occurs when the microwave frequency matches the natural precessional frequency of the magnetic moments in the material. aps.org

For this compound, which possesses high uniaxial anisotropy, this natural resonance occurs at high frequencies, typically in the millimeter-wave range (40-60 GHz). aip.orgresearchgate.net FMR spectroscopy allows for the precise determination of key magnetic parameters. The position of the resonance peak (resonance frequency) is directly related to the effective magnetic anisotropy field (Hₐ), while the intensity and shape of the absorption spectrum provide information about the saturation magnetization (Mₛ) and the gyromagnetic ratio (γ). aip.orgaip.org The width of the resonance line (ΔH) is a measure of the magnetic losses in the material. pensoft.net

Substitutions in the this compound lattice can tune these parameters, which is observable via FMR. For example, substituting La-Co into barium ferrite (which is structurally similar to this compound) leads to an increase in the magnetocrystalline anisotropy field (Hₐ) and a corresponding shift of the FMR frequency to higher values. aip.org FMR is therefore an essential tool for developing and characterizing substituted hexaferrites for specific high-frequency applications. pensoft.net

The table below presents data on magnetic parameters for substituted hexaferrites determined using FMR spectroscopy.

Sample CompositionAnisotropy Field (Hₐ) (kOe)Saturation Magnetization (4πMₛ) (kGs)Resonance Frequency (f_Res) (GHz)
BaFe₁₂O₁₉ (x=0.0)17.63.7849.0
Ba₀.₈La₀.₂Fe₁₁.₈Co₀.₂O₁₉ (x=0.2)--56.2
Ba₀.₆La₀.₄Fe₁₁.₆Co₀.₄O₁₉ (x=0.4)--64.3
BaFe₁₂O₁₉ Layer16.9--
SrTiO₃/BaFe₁₂O₁₉ Heterostructure16.7--

This table is interactive. Data derived from studies on barium hexaferrite, which is structurally and magnetically similar to this compound, and related heterostructures. aip.orgaip.org

Ultrafast Magnetization Dynamics in this compound Thin Films

The study of ultrafast magnetization dynamics, which occurs on picosecond and femtosecond timescales, is a critical area of research for developing high-speed data storage and spintronic devices. These dynamics are typically initiated by an ultrashort laser pulse, which excites the material's electronic system and leads to a rapid loss of magnetic order (demagnetization), followed by a slower recovery process. arxiv.org The primary experimental technique for observing these phenomena is the time-resolved magneto-optical Kerr effect (TR-MOKE), which measures changes in the magnetization of a material with sub-picosecond temporal resolution. nsf.govresearchgate.net

While extensive research has been conducted on various ferromagnetic and ferrimagnetic materials, specific experimental studies on the ultrafast magnetization dynamics in this compound (SrFe₁₂O₁₉) thin films are not widely reported. However, the fundamental principles derived from studies on other complex oxides and ferrimagnetic systems can be extended to anticipate the behavior of this compound.

The process begins with a "pump" laser pulse exciting the electrons in the thin film. This rapid energy deposition disrupts the equilibrium between the electrons, the crystal lattice, and the spin system. arxiv.org The initial and most rapid effect is ultrafast demagnetization, where the magnetic ordering is quenched on a timescale of hundreds of femtoseconds. nih.gov This is often attributed to mechanisms like Elliott-Yafet spin-flip scattering, where interactions between electrons and phonons or impurities lead to a randomization of electron spins. nih.govaps.org

Following demagnetization, the system begins to return to equilibrium through two primary relaxation processes:

Fast Recovery (Spin-Lattice Relaxation): On a timescale of a few picoseconds, the energy from the excited electron system is transferred to the lattice. This process, often modeled by a two-temperature model describing the electron and lattice temperatures, corresponds to the initial rapid recovery of magnetization. nih.gov

Slow Recovery (Phonon-Magnon Scattering): The final recovery of the magnetic order occurs on a much longer timescale, from tens of picoseconds to nanoseconds. This phase involves the dissipation of heat from the lattice and the re-establishment of long-range magnetic order through processes like phonon-magnon scattering. aps.org

In materials with strong spin-orbit coupling, such as this compound is expected to have, these dynamics can be particularly pronounced. osti.govaps.org The coupling provides an efficient channel for the transfer of angular momentum away from the spin system, facilitating rapid demagnetization. aps.org Techniques such as all-optical switching (AOS), where the helicity of a laser pulse can deterministically reverse the magnetization, have been demonstrated in other magnetic materials and represent a potential application for this compound if its ultrafast dynamics can be precisely controlled. mdpi.comarxiv.org The investigation into the specific parameters governing these processes in this compound thin films, such as the Gilbert damping parameter and the influence of magnetocrystalline anisotropy, remains a frontier for future research. osti.govresearchgate.net

Superparamagnetism and Interparticle Interactions in Nanosized this compound Ensembles

When the size of this compound particles is reduced to the nanometer scale, typically below a critical diameter, they can exhibit a unique form of magnetism known as superparamagnetism. In a superparamagnetic state, the magnetic moment of the entire nanoparticle behaves as a single giant magnetic spin that can freely and rapidly flip its orientation under the influence of thermal energy. aip.org This behavior emerges when the thermal energy (k_B T) is sufficient to overcome the nanoparticle's magnetic anisotropy energy barrier. aip.org As a result, an ensemble of such non-interacting nanoparticles will exhibit zero coercivity and remanence above a certain temperature, known as the blocking temperature (T_B). aip.orgworldscientific.com

Below the blocking temperature, the thermal energy is no longer sufficient to spontaneously flip the magnetization of the nanoparticles, and they behave as stable ferrimagnets, exhibiting hysteresis with non-zero coercivity and remanence. researchgate.net The transition from a ferrimagnetic to a superparamagnetic state is a key characteristic of nanosized magnetic materials. For instance, this compound nanoparticles with average diameters of 34-41 nm have been reported to show superparamagnetic behavior with very low coercivity values. researchgate.net

The magnetic properties of an ensemble of nanosized this compound particles are not solely governed by the size and anisotropy of individual particles but are also strongly influenced by interparticle interactions. These interactions can be broadly categorized into two types:

Exchange Interactions: These are short-range quantum mechanical interactions that occur when nanoparticles are in very close proximity or physical contact. Positive exchange interactions can promote the alignment of magnetic moments, potentially increasing remanence and coercivity. nih.gov

Dipolar (Magnetostatic) Interactions: These are long-range interactions, similar to those between classical magnets. Dipolar interactions can have either a magnetizing or demagnetizing effect depending on the arrangement and orientation of the nanoparticles. ipme.ru In randomly oriented ensembles, dipolar interactions typically lead to a decrease in coercivity. repositorioinstitucional.mx

The nature and strength of these interactions are highly dependent on the concentration of the nanoparticles and the distance between them. In composites where this compound nanoparticles are dispersed in a non-magnetic matrix, increasing the concentration of ferrite particles reduces the average interparticle distance, thereby strengthening interactions. This has been observed to lead to a linear decrease in intrinsic coercivity, which is interpreted as a magnetizing-like effect. repositorioinstitucional.mx Conversely, studies on mixtures of hard (this compound) and soft magnetic materials have shown that interparticle interactions can support the magnetization process. ipme.ru The balance between particle size, anisotropy, and interparticle interactions is crucial for tailoring the magnetic properties of nanosized this compound ensembles for specific applications.

The following table summarizes typical magnetic properties reported for nanosized this compound, highlighting the influence of particle size.

Average Particle Size (nm)Saturation Magnetization (M_s) (emu/g)Coercivity (H_c) (Oe)Measurement Temperature (K)
~3457~55Room Temperature
~4159~67Room Temperature
~48-5250300
50-60 (Spherical)48.61568Room Temperature

Investigation of Charge Transport and Dielectric Phenomena in Strontium Ferrite

Electrical Conduction Mechanisms in Strontium Ferrite (B1171679)

The primary mechanism governing electrical conductivity in polycrystalline strontium ferrite is electron hopping. This process involves the transfer of charge carriers between localized states, specifically between Fe³⁺ and Fe²⁺ ions situated at octahedral sites. worldscientific.comaip.org Several theoretical models have been employed to describe this behavior.

The small polaron hopping (SPH) model is frequently used to explain the conduction phenomenon in ferrites. ijert.org In this model, the charge carrier (electron or hole) and its associated lattice distortion form a quasiparticle known as a polaron. Conduction occurs as these polarons hop from one lattice site to another. The mobility of these polarons is a thermally activated process. researchgate.net Studies on Nd-doped strontium orthoferrite have identified a transition from the Mott variable range hopping (VRH) mechanism at temperatures below 218 K to an adiabatic SPH mechanism at higher temperatures. aip.org

Other models that describe the conduction in substituted strontium hexaferrites include the Correlated Barrier Hopping (CBH) model and the Non-overlapping Small Polaron Tunneling (NSPT) model. rsc.org For instance, in Ba₁₋ₓSrₓFe₁₂O₁₉ compounds, the dominant conduction process for the pure this compound (x=1) sample is the NSPT model at temperatures below 240 K and the CBH model above 240 K. rsc.org The specific model that best describes the conduction can depend on the temperature and the specific composition of the ferrite. rsc.orgresearchgate.net The hopping of charge carriers is considered a key factor in the electrical conduction and dielectric polarization processes. aip.org

Conduction ModelDescriptionApplicable to this compound
Small Polaron Hopping (SPH) Conduction via thermally activated hopping of polarons (charge carriers plus lattice distortion). aip.orgWidely applied to explain conduction in various this compound systems. ijert.orgresearchgate.net
Correlated Barrier Hopping (CBH) A model where charge carriers hop over the potential barrier between two sites, with the barrier height correlated with the inter-site separation. rsc.orgObserved in substituted strontium hexaferrites, particularly at higher temperatures. rsc.org
Non-overlapping Small Polaron Tunneling (NSPT) Tunneling of small polarons between non-overlapping localized states. rsc.orgDominates conduction in some substituted strontium hexaferrites at lower temperatures. rsc.org
Mott Variable Range Hopping (VRH) Hopping of charge carriers to more distant sites to find a state with lower activation energy, prevalent at low temperatures. aip.orgObserved in Nd-doped strontium orthoferrite below 218 K. aip.org

The electronic band structure is fundamental to understanding the conductivity of this compound. First-principles calculations and experimental studies have shown that strontium hexaferrite (SrFe₁₂O₁₉) is a semiconductor. rug.nlresearchgate.net Its electronic structure is characterized by a strong influence from the exchange interactions between iron ions. rug.nlresearchgate.net

Calculations for SrFe₁₂O₁₉ indicate that both the top of the valence band and the bottom of the conduction band are dominated by Fe 3d states. rug.nlresearchgate.net For Sr₃Fe₂O₆, density functional theory calculations have revealed a semiconducting character with a charge transfer energy gap of approximately 1.82 eV. epj.orgepj.org A significant feature of its electronic structure is the strong hybridization between the Fe 3d and O 2p orbitals. researchgate.netepj.orgepj.org This hybridization is so pronounced that it favors a d⁶L configuration for the Fe³⁺ ion, where L represents a hole in the oxygen p shell, which is unusual for a trivalent iron ion typically expected to be in a d⁵ state. researchgate.netepj.org

Hopping Conduction Models in Polycrystalline this compound

Dielectric Response and Relaxation Processes in this compound

The dielectric properties of this compound are closely related to its electrical properties and microstructure. The dielectric constant and loss are frequency-dependent and are explained by polarization mechanisms occurring within the material. The primary polarization mechanism in ferrites is interfacial or space charge polarization, as described by the Maxwell-Wagner model. ijert.orghanrimwon.compen2print.org This model considers the polycrystalline ceramic as an inhomogeneous medium composed of conducting grains separated by poorly conducting grain boundaries. ijert.orgpen2print.org

Dielectric relaxation in materials describes the lag in the dielectric polarization in response to a changing electric field. In an ideal case, this process is described by the Debye model, which assumes a single relaxation time and results in a perfect semicircular arc in the complex impedance plane (Cole-Cole plot).

However, in this compound ceramics, the observed dielectric relaxation is consistently of a non-Debye type . rspublication.comresearchgate.netresearchgate.netsci-hub.se This is evidenced by depressed or distorted semicircular arcs in the impedance spectra, where the center of the arc lies below the real axis. rspublication.comsci-hub.se The non-Debye behavior indicates the presence of a distribution of relaxation times rather than a single one. rspublication.com This distribution arises from the complex microstructure of the polycrystalline ceramic, including the presence of grains, grain boundaries, and defects, which create a variety of local environments for the charge carriers and dipoles. rspublication.comarxiv.org The relaxation process is also found to be thermally activated. rspublication.com

Dielectric loss, represented by the loss tangent (tan δ), is a measure of the energy dissipated in the material when subjected to an alternating electric field. In this compound, the dielectric loss is frequency-dependent and originates from multiple mechanisms.

At low frequencies , the dielectric loss is primarily attributed to the resistance of the grain boundaries and the associated space charge or interfacial polarization. pen2print.orgijrbat.in The accumulation of charge carriers at the insulating grain boundaries under an applied field contributes significantly to the loss in this regime. pen2print.org

Frequency RangeDominant Dielectric Loss Mechanism
Low Frequency Interfacial (Maxwell-Wagner) Polarization, Grain Boundary Resistance. pen2print.orgijrbat.in
High Frequency Damping of electron hopping (Fe²⁺ ↔ Fe³⁺), Relaxation of charged defect dipoles. ijert.orghanrimwon.comijrbat.in

Debye and Non-Debye Relaxation in this compound Ceramics

Impedance Spectroscopy for Analysis of Grain and Grain Boundary Contributions in this compound

Complex impedance spectroscopy (CIS) is a powerful, non-destructive technique used to characterize the electrical properties of polycrystalline materials like this compound. It allows for the separation and analysis of the electrical contributions from the different microstructural components, namely the grains (bulk) and the grain boundaries. arxiv.orgresearchgate.netscirp.org

The analysis is typically performed by plotting the imaginary part of the impedance (Z'') against the real part (Z') in a Nyquist or Cole-Cole plot. researchgate.net In an ideal polycrystalline ceramic, the plot would show two distinct semicircles: a high-frequency semicircle corresponding to the contribution of the grains and a low-frequency semicircle representing the grain boundaries. researchgate.net

Magnetoelectric Coupling and Multiferroic Behavior in this compound Composites

The pursuit of materials that exhibit coupled magnetic and electric properties has led to significant research into multiferroic composites. While single-phase multiferroic materials are rare and often exhibit weak magnetoelectric (ME) coupling at room temperature, composites that combine a magnetostrictive material (like this compound) with a piezoelectric material can overcome these limitations. researchgate.netmdpi.com The coupling in these composites is typically mediated by mechanical strain. mdpi.comosti.govaip.orgarxiv.org

In these composite systems, an applied magnetic field causes a dimensional change in the magnetostrictive phase (e.g., this compound) due to magnetostriction. This strain is then transferred to the piezoelectric phase, inducing an electric polarization. arxiv.org Conversely, an applied electric field can cause a strain in the piezoelectric component, which in turn affects the magnetic properties of the magnetostrictive phase. This interplay allows for the control of magnetic properties with an electric field and electrical properties with a magnetic field, a phenomenon known as the magnetoelectric effect. researchgate.net

Composites incorporating this compound (SrFe₁₂O₁₉) are of particular interest. This compound is a hard ferrite with high coercivity and a high uniaxial magneto-crystalline anisotropy field. mdpi.comaip.org This high anisotropy is advantageous as it can lead to strong ME coupling without the need for an external bias magnetic field, which is crucial for applications like sensors and energy harvesters. mdpi.com

Research has explored various combinations, such as this compound with ferroelectric materials like Barium Titanate (BaTiO₃) and its derivatives. mrforum.comresearchgate.netua.pt These composites are typically synthesized using methods like solid-state reaction, sol-gel, or co-precipitation. mrforum.com Structural analysis, such as X-ray diffraction (XRD), confirms the presence of the individual this compound and ferroelectric phases within the sintered composite, indicating that no undesirable chemical reactions have occurred between the components. researchgate.netmrforum.comresearchgate.net

The magnetoelectric effect in these composites is quantified by the magnetoelectric voltage coefficient (αE). Studies on composites of cobalt ferrite (a magnetostrictive material) and strontium-doped barium titanate have shown a significant ME effect, demonstrating the viability of combining ferrite and titanate families. For instance, a composite of 15% CoFe₂O₄ and 85% Ba₀.₈Sr₀.₂TiO₃ exhibited a magnetoelectric voltage coefficient of approximately 0.761 mV/cm·Oe at room temperature. researchgate.net Another key aspect is the magnetocapacitance or magnetodielectric effect, where the dielectric properties of the composite can be tuned by an applied magnetic field. researchgate.netaip.org

The table below summarizes findings from a study on (1-x) Ba₀.₉₅Sr₀.₀₅TiO₃ + (x) Ni₀.₈Co₀.₂Fe₂O₄ composites, illustrating how the composition affects the dielectric and magnetic properties.

Table 1: Dielectric and Magnetic Properties of (1-x)Ba₀.₉₅Sr₀.₀₅TiO₃ + (x)Ni₀.₈Co₀.₂Fe₂O₄ Composites

Ferrite Content (x) Dielectric Constant (at 1 MHz) Dielectric Loss (at 1 MHz) Saturation Magnetization (emu/g) Remanent Magnetization (emu/g)
0.1 ~150 ~0.04 ~4.5 ~1.0
0.2 ~125 ~0.05 ~9.0 ~2.0
0.3 ~100 ~0.06 ~13.5 ~3.0
0.4 ~80 ~0.08 ~18.0 ~4.5

Data derived from trends described in research. aip.org

Beyond the strain-mediated coupling in composites, research has also uncovered nonlinear magnetoelectric effects in single-phase M-type strontium hexaferrite. aps.orgaps.org It was observed that a DC current applied along the hexagonal c-axis could significantly alter the saturation magnetization and the uniaxial magnetocrystalline anisotropy field. aps.org This current-induced effect is reported to be orders of magnitude stronger than the strain-mediated tuning observed in hexaferrite-ferroelectric composites, opening new possibilities for electrically tunable microwave and millimeter-wave devices. aps.orgaps.org

Advanced Spectroscopic Characterization of Strontium Ferrite Materials

Mössbauer Spectroscopy for Local Magnetic and Electronic Environments in Strontium Ferrite (B1171679)

Hyperfine Interactions and Site Occupancy Analysis in Strontium Ferrite

In the M-type hexagonal structure of this compound, iron ions (Fe³⁺) can occupy five distinct crystallographic sites: three octahedral sites (12k, 4f₂, and 2a), one tetrahedral site (4f₁), and one trigonal bipyramidal site (2b). mdpi.comscirp.org Each of these sites has a unique local environment, leading to different hyperfine interactions, which are reflected in the Mössbauer spectra as a superposition of five magnetic sextets. scirp.org

The primary hyperfine parameters extracted from Mössbauer spectra are the isomer shift (IS), quadrupole splitting (QS), and the hyperfine magnetic field (B_hf).

Isomer Shift (IS): This parameter is sensitive to the electron density at the nucleus and provides information about the valence state of the iron ions. For SrFe₁₂O₁₉, the observed isomer shifts are characteristic of Fe³⁺ ions. mdpi.comaip.org

Quadrupole Splitting (QS): This arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. It provides information about the symmetry of the local environment of the iron ion.

Hyperfine Magnetic Field (B_hf): This is proportional to the magnetic moment of the iron ion and provides insight into the magnetic ordering and strength of the magnetic interactions at each crystallographic site.

The relative area of each sextet in the Mössbauer spectrum corresponds to the population of Fe³⁺ ions at each of the five crystallographic sites. mdpi.com Theoretically, for a uniform distribution, the site occupancy ratio is 12k:4f₁:4f₂:2a:2b = 50:17:17:8:8. mdpi.com However, this distribution can be altered by synthesis methods and the introduction of substituent ions. mdpi.com

Studies have shown that the substitution of other cations for either Sr²⁺ or Fe³⁺ can significantly influence the site occupancy and hyperfine parameters. For instance, substituting Ba²⁺ with Sr²⁺ has been shown to increase the mean hyperfine field, which is consistent with an increase in saturation magnetization. mdpi.com In another study, the substitution of Fe³⁺ with Co²⁺ and Al³⁺ ions in the presence of rare-earth ions like La³⁺ and Pr³⁺ led to changes in the hyperfine field at the 12k site, which was correlated with an increase in magnetization. scirp.org Similarly, the co-doping of Mn²⁺ and Y³⁺ ions has been found to lead to their preferential occupancy at the 12k, 4f₂, and 2b sites. mdpi.com

Table 1: Representative Mössbauer Hyperfine Parameters for Undoped this compound (SrFe₁₂O₁₉)

Crystallographic SiteCoordinationIsomer Shift (IS) (mm/s)Quadrupole Splitting (QS) (mm/s)Hyperfine Field (B_hf) (T)
12kOctahedral~0.22~0.20~40.9
4f₁Tetrahedral~0.14~0.09~49.0
4f₂Octahedral~0.2-0.3VariesVaries
2aOctahedral~0.22~0.03~50.5
2bTrigonal Bipyramidal~0.18~1.13~40.5

Note: The values presented are approximate and can vary depending on the specific synthesis conditions and measurement temperature. Data compiled from multiple sources. aip.orgresearchgate.net

Valence State and Magnetic Structure Determination via Mössbauer Spectroscopy

Mössbauer spectroscopy is instrumental in confirming the valence state of iron in this compound. The isomer shift values obtained from the spectra of pure SrFe₁₂O₁₉ consistently fall within the range characteristic of high-spin Fe³⁺ ions. mdpi.comaip.org The presence of any Fe²⁺ would result in a distinct sextet with a significantly different isomer shift, which is generally not observed in stoichiometric this compound. aip.org

The technique also provides crucial information about the magnetic structure. The magnetic moments of the Fe³⁺ ions at the 12k, 2a, and 2b sites are aligned parallel to the crystallographic c-axis (spin-up), while the moments at the 4f₁ and 4f₂ sites are aligned anti-parallel (spin-down). This ferrimagnetic arrangement results in a net magnetic moment. The hyperfine magnetic fields measured at each site are a direct probe of this magnetic order. osti.gov

In some this compound-related compounds, such as Sr₄Fe₄O₁₁, which contains both trivalent and tetravalent iron, Mössbauer spectroscopy has been used to investigate the magnetic ordering of the different iron species. researchgate.net It revealed that the trivalent iron moments order antiferromagnetically, while the tetravalent iron moments form a magnetically frustrated sublattice. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic states of elements within the top few nanometers of a material's surface. mdpi.comnih.gov For this compound, XPS is particularly useful for analyzing its surface chemistry and the oxidation states of its constituent elements, namely Strontium (Sr), Iron (Fe), and Oxygen (O).

The binding energies of the core-level electrons are characteristic of each element and their chemical environment. Analysis of the high-resolution XPS spectra for Sr 3d, Fe 2p, and O 1s can reveal important details.

Sr 3d: The Sr 3d spectrum typically shows two peaks, Sr 3d₅/₂ and Sr 3d₃/₂, corresponding to the spin-orbit splitting. The binding energies of these peaks confirm the presence of Sr²⁺ in the perovskite-like structure of this compound. researchgate.net

Fe 2p: The Fe 2p spectrum is more complex due to spin-orbit coupling (Fe 2p₃/₂ and Fe 2p₁/₂) and the presence of satellite peaks. Deconvolution of the Fe 2p₃/₂ peak can be used to identify the oxidation states of iron. In this compound, the primary oxidation state is Fe³⁺. However, depending on the synthesis conditions and any substitutions, Fe²⁺ or even Fe⁴⁺ states can be present. researchgate.netresearchgate.net The presence of Fe³⁺ is often confirmed by a characteristic satellite peak at a higher binding energy. researchgate.net

O 1s: The O 1s spectrum can be deconvoluted to distinguish between different oxygen species. The main peak is typically attributed to the lattice oxygen (O²⁻) in the ferrite structure. Higher binding energy shoulders or peaks can be associated with surface-adsorbed oxygen, hydroxyl groups (-OH), or oxygen vacancies.

XPS studies on substituted strontium ferrites have demonstrated its utility in confirming the presence and valence states of the dopant ions. For example, in Ni-Ti co-substituted this compound, XPS confirmed the presence of all constituent metal ions in their expected valence states. researchgate.net In studies of lanthanum this compound (LSF), XPS has been used to investigate the surface segregation of strontium, which can impact the material's catalytic activity. mdpi.com

Table 2: Typical Binding Energies for Core Levels in this compound

ElementCore LevelBinding Energy (eV)Inferred Oxidation State
Sr3d₅/₂~133.3Sr²⁺
Sr3d₃/₂~135.0Sr²⁺
Fe2p₃/₂~710-714Fe³⁺, (Fe²⁺, Fe⁴⁺)
Fe2p₁/₂~723-727Fe³⁺, (Fe²⁺, Fe⁴⁺)
O1s~529-532O²⁻ (lattice), surface species

Note: These are approximate values and can shift based on sample preparation, calibration, and chemical environment. Data compiled from multiple sources. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes in this compound

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are essential for probing the structural properties of this compound by examining its characteristic vibrational modes.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the material, which excites molecular vibrations. In the case of metal oxides like this compound, the FTIR spectrum is dominated by the vibrations of the metal-oxygen (Fe-O) bonds within the crystal lattice. For M-type hexaferrites, two main absorption bands are typically observed in the far-infrared region. rsc.orgmdpi.comjetir.org

A higher frequency band, usually around 585-600 cm⁻¹, is attributed to the stretching vibrations of the Fe-O bond in the tetrahedral (4f₁) sites. rsc.orgjetir.org

A lower frequency band, around 420-450 cm⁻¹, corresponds to the stretching vibrations of the Fe-O bond in the octahedral (12k, 4f₂, and 2a) sites. rsc.orgmdpi.com

The presence of these two distinct bands is considered a confirmation of the formation of the M-type hexagonal ferrite structure. rsc.orgjetir.org The positions and intensities of these bands can be influenced by factors such as particle size, strain, and cationic substitutions.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that involves the inelastic scattering of monochromatic light. It provides information about the vibrational, rotational, and other low-frequency modes in a system. For the M-type strontium hexaferrite structure, which belongs to the P6₃/mmc space group, group theory predicts a total of 42 Raman-active modes (11A₁g + 14E₁g + 17E₂g). rsc.orgmdpi.comresearchgate.net

The Raman spectrum of this compound exhibits a series of peaks corresponding to these vibrational modes. The positions of these peaks are sensitive to the local structure and symmetry of the different crystallographic sites. For instance, specific Raman modes can be assigned to vibrations within the spinel-like (S) blocks and the hexagonal (R) blocks of the hexaferrite structure. rsc.org Changes in the Raman peak positions, widths, and intensities can indicate lattice distortions, strain, or the incorporation of substituent ions into the crystal lattice. mdpi.com For example, a shift in the Raman peaks has been used to suggest that Nb ions enter the 12k and 4f₂ sites in Nb-substituted this compound. mdpi.com

Electron Paramagnetic Resonance (EPR) for Paramagnetic Centers in this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study materials with unpaired electrons. wikipedia.org Since Fe³⁺ is a paramagnetic ion (with five unpaired d-electrons), EPR is a valuable tool for investigating its local environment and magnetic interactions in this compound.

The EPR spectrum provides information about the g-factor and the hyperfine coupling. The g-factor is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron and is sensitive to the local symmetry of the paramagnetic center. For Fe³⁺ in different crystal fields, the g-factor can deviate from the free electron value of ~2.0023.

In this compound and related materials, EPR can be used to:

Identify and characterize different paramagnetic centers: This includes the Fe³⁺ ions at their various crystallographic sites, as well as any other paramagnetic species that may be present due to impurities or defects.

Probe the local symmetry: The anisotropy of the g-factor provides information about the symmetry of the crystal field around the Fe³⁺ ion.

Study magnetic interactions: The linewidth and shape of the EPR signal can be influenced by magnetic interactions, such as exchange and dipolar interactions between neighboring Fe³⁺ ions.

In studies of strontium titanate (SrTiO₃) doped with iron, EPR has been used to detect and characterize Fe³⁺ defect centers. uab.edu Similarly, in manganese-doped SrTiO₃, EPR has been employed to identify different Mn³⁺ and Mn⁴⁺ centers and study their local environments and interactions. arxiv.org While detailed EPR studies specifically on this compound are less common in the provided context, the principles of the technique are directly applicable to understanding the paramagnetic nature of the Fe³⁺ ions within its structure.

Nuclear Magnetic Resonance (NMR) for Local Structure and Dynamics in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei. rcptm.comicam-online.org By measuring the resonance frequency of specific nuclei, NMR can provide detailed information about the structure, dynamics, and chemical environment of a material. icam-online.orgunl.pt For this compound, solid-state NMR could potentially be used to study the local environment of the ⁵⁷Fe nuclei, although this is often challenging due to the strong paramagnetic interactions.

The fundamental principles of NMR involve placing a sample in a strong magnetic field and exciting the nuclei with radio waves. icam-online.org The resulting signal provides information on:

Chemical Shift: This is sensitive to the local electronic environment of the nucleus and can be used to distinguish between atoms in different chemical or crystallographic sites. fiveable.me

Nuclear Quadrupole Interaction: For nuclei with a spin greater than 1/2, this interaction provides information about the local symmetry of the electric field gradient.

Dipolar Coupling: This interaction between nuclear magnetic moments provides information on internuclear distances. plos.org

While Mössbauer spectroscopy is more commonly used for studying ⁵⁷Fe in magnetic materials like this compound due to the large hyperfine fields, solid-state NMR can be a complementary technique. It is particularly useful for studying the structure and dynamics of non-magnetic nuclei or in cases where more detailed information about local connectivity is required. unl.ptplos.org The application of solid-state NMR to complex magnetic materials like this compound is an advanced area of research.

Modification Strategies and Their Impact on Strontium Ferrite Research

Cationic Substitution in Strontium Ferrite (B1171679): Doping Effects on Fundamental Behavior

Cationic substitution, or doping, involves replacing the original cations (Sr²⁺ or Fe³⁺) in the strontium ferrite crystal lattice with other metal ions. This technique is a powerful tool for modifying the structural, magnetic, and electrical properties of the material. The selection of dopants and their concentration allows for the fine-tuning of fundamental behaviors. ukessays.com

The magnetic properties of this compound are largely determined by the arrangement of Fe³⁺ ions within five distinct crystallographic sites (12k, 2a, 4f₁, 4f₂, and 2b). cpsjournals.cn The magnetic moments of Fe³⁺ ions at some of these sites are oriented opposite to those at other sites, resulting in a net magnetic moment. tandfonline.com By substituting Fe³⁺ ions with other cations, it is possible to alter this magnetic structure and thus modify the material's magnetic properties, such as saturation magnetization (Ms) and coercivity (Hc). scirp.org

For instance, substituting Fe³⁺ with non-magnetic ions can have varied effects depending on the site preference of the dopant. The substitution of Fe³⁺ ions at the 2b site with non-magnetic ions like Zn²⁺ and Zr⁴⁺ can lead to a decrease in magnetocrystalline anisotropy, which in turn reduces coercivity. tandfonline.com Conversely, if these non-magnetic ions preferentially occupy spin-down sites (like 4f₁), they can increase the total magnetic moment, leading to an enhancement in saturation magnetization. tandfonline.com

The substitution with magnetic ions like Cr³⁺ has also been studied. It has been observed that Cr³⁺ ions tend to occupy the 2a, 12k, and 4fVI sites, leading to a systematic decrease in saturation magnetization and coercivity as the chromium content increases. ijrbat.in

Table 1: Impact of Various Cationic Substitutions at Fe³⁺ Sites on Magnetic Properties of this compound

Dopant Ion(s) Substituted Ion Key Magnetic Effect Research Finding
Al³⁺ Fe³⁺ Increased Coercivity Substitution of Fe³⁺ with Al³⁺ was observed to increase the coercivity of the resulting ferrite. scirp.org
Co²⁺ Fe³⁺ Decreased Saturation Magnetization As Co²⁺ content increases, saturation magnetization generally decreases. cpsjournals.cn
Cr³⁺ Fe³⁺ Decreased Saturation Magnetization & Coercivity Saturation magnetization and coercivity systematically decrease with increasing Cr³⁺ concentration. ijrbat.in

Replacing the divalent Sr²⁺ ion in the M-type hexaferrite structure is another effective strategy for property modification. This is often done with rare-earth (RE) ions like Lanthanum (La³⁺), Neodymium (Nd³⁺), Gadolinium (Gd³⁺), or Yttrium (Y³⁺). scirp.orgscielo.br Such substitutions induce significant changes in the material's structural and electrical characteristics.

Structurally, the ionic radius of the dopant compared to Sr²⁺ (1.18 Å) is a critical factor. scirp.org For example, substituting the larger Sr²⁺ ion with the smaller La³⁺ ion (1.06 nm) can lead to lattice contraction, decreasing the lattice constants. mdpi.com This distortion of the crystal lattice can alter the Fe-O-Fe bond angles and distances, which in turn influences the superexchange interactions and, consequently, the magnetic and electrical properties. scirp.org

From an electrical standpoint, substituting Sr²⁺ with trivalent RE³⁺ ions necessitates charge compensation, which can occur through the conversion of Fe³⁺ to Fe²⁺. This change in the valence state of iron ions, along with lattice distortions, affects the electrical resistivity and dielectric properties of the ferrite. scirp.orgscielo.br Studies have shown that the dielectric constant and dielectric loss can be modified by such substitutions, which is important for high-frequency applications. scirp.org

Table 2: Effects of Cationic Substitution at Sr²⁺ Sites in this compound

Dopant Ion Substituted Ion Primary Structural Effect Primary Electrical Effect
La³⁺ Sr²⁺ Lattice contraction due to smaller ionic radius. mdpi.com Alters Fe³⁺/Fe²⁺ ratio, affecting resistivity. mdpi.com
Nd³⁺ Sr²⁺ Modifies lattice parameters. Affects dielectric constant and AC conductivity. pensoft.net
Gd³⁺, Pr³⁺, Sm³⁺ Sr²⁺ Induces lattice strain. scirp.org Decreases dielectric constant with Al³⁺ co-doping. scirp.org

Co-doping, which involves the simultaneous substitution of both Sr²⁺ and Fe³⁺ sites, offers a synergistic approach to tailor the properties of this compound. tandfonline.com This strategy allows for a more complex and nuanced control over the final characteristics of the material by combining the effects of different dopants.

A prominent example is the La-Co co-substitution, where Sr²⁺ is replaced by La³⁺ and Fe³⁺ is replaced by Co²⁺. mdpi.com This combination has been shown to lower the formation temperature of the pure SrFe₁₂O₁₉ phase, leading to more complete phase formation and an enhancement in saturation magnetization. mdpi.com The substitution of smaller La³⁺ for larger Sr²⁺ causes lattice contraction, while the replacement of smaller Fe³⁺ with larger Co²⁺ results in lattice expansion; the interplay between these two effects allows for precise structural tuning. mdpi.com

Other co-doping pairs, such as Al-Ca, have also been investigated. Research indicates that co-doping with Al³⁺ and Ca²⁺ can significantly enhance both the coercivity and the saturation magnetization of this compound. researchgate.net Similarly, La-Zn and Pr-Zn co-doping strategies have been employed to modify magnetic properties, demonstrating the versatility of this approach. scirp.orgresearchgate.net The synergistic effects of co-doping provide a broader palette for designing materials with specific magnetic and electrical profiles for advanced applications. tandfonline.com

Substitution of Sr Sites in this compound and Structural/Electrical Implications

Anionic Substitution and Vacancy Engineering in this compound Systems

Beyond cationic substitution, modifying the anionic sublattice (O²⁻) and introducing oxygen vacancies is a key strategy for altering the properties of strontium-based ferrites, particularly those with a perovskite structure like SrFeO₃. This process, known as vacancy engineering, can dramatically influence the material's ionic conductivity, magnetic ordering, and crystal structure. issp.ac.rumsu.edu

Oxygen vacancies can be introduced through methods like high-temperature vacuum annealing. issp.ac.ru The removal of oxygen ions from the lattice creates a non-stoichiometric compound, denoted as SrFeO₃-δ, where δ represents the oxygen deficiency. The creation of these vacancies must be charge-compensated, which typically occurs by the reduction of Fe⁴⁺ ions to Fe³⁺. issp.ac.rumsu.edu

This process has profound structural consequences. For example, it can trigger phase transformations from a cubic perovskite structure to other forms, such as orthorhombic brownmillerite (SrFeO₂.₅), which contains ordered oxygen vacancy channels. acs.org The ability to control the orientation of these vacancy channels using techniques like epitaxial strain is a subject of ongoing research, as it has significant implications for designing materials with facile oxygen ion transport, crucial for applications like solid oxide fuel cells. acs.orgresearchgate.net A "long-range charge transfer" mechanism has been identified where electrons from a vacancy are transferred to second-nearest neighbor iron atoms, causing extended lattice distortions and promoting strong interactions between vacancies. msu.edu

Furthermore, the introduction of additives can influence vacancy concentration. For example, impregnating SrFeO₃-δ with silver (Ag) has been shown to increase the concentration of oxygen vacancies. cam.ac.uk

This compound-Based Composite Materials: Interfacial Interactions and Synergistic Effects

Creating composite materials by combining this compound with other materials (e.g., metals, carbon-based materials, or other ferrites) is a powerful method to achieve properties that are not attainable with the single-phase material alone. The performance of these composites hinges on the interfacial interactions between the constituent phases and the resulting synergistic effects. rsc.orgdiva-portal.org

A notable example is the development of hard/soft magnetic composites, such as those combining hard this compound with a soft magnetic phase like cobalt ferrite or FeSiB. diva-portal.orgeuropa.eu In these systems, interfacial exchange coupling between the hard and soft magnetic particles can lead to an enhancement of the energy product ((BH)max), a key figure of merit for permanent magnets. europa.eu

The integration of this compound particles into a polymer matrix results in polymer-ferrite composites, a class of materials that merges the magnetic functionality of the ferrite with the mechanical flexibility, light weight, and easy processability of polymers. tandfonline.com These composites are of great interest for applications such as flexible magnets, sensors, and electromagnetic shielding. tandfonline.commdpi.com

Common polymer matrices include elastomers like natural rubber (NR) or butadiene rubber (BR), and thermoplastics such as polypropylene (B1209903) (PP), polyvinylidene fluoride (B91410) (PVDF), and polyaniline (PANI). tandfonline.commdpi.comtandfonline.com The properties of the final composite are highly dependent on the characteristics of the polymer matrix, the ferrite filler loading, and the quality of the interface between the two components.

Research shows that increasing the concentration of this compound filler in a polypropylene matrix enhances the real magnetic permeability of the composite. mdpi.com Similarly, incorporating this compound into a natural rubber matrix can produce flexible magnets with significant coercivity and saturation magnetization. tandfonline.com

The interaction at the polymer-ferrite interface is critical for the composite's performance. Strong interfacial adhesion ensures efficient stress transfer from the polymer matrix to the filler particles and good dispersion of the ferrite within the polymer. mdpi.com In some systems, interactions like hydrogen bonding between the polymer chains and the oxygen atoms on the ferrite surface can occur. sci-hub.se To improve adhesion and dispersion, surface modification of the ferrite particles or the use of coupling agents is a common strategy. mdpi.com The synergistic combination of the magnetic filler and the polymer matrix allows for the creation of advanced materials with tunable mechanical and magnetic properties for a new generation of flexible devices. acs.orghsbi.de

Table 3: Mentioned Chemical Compounds and their PubChem CIDs

Compound Name PubChem CID
This compound 159432
Iron(III) oxide (Hematite) 518692
Strontium oxide 14810
Cobalt(II) oxide 14805
Titanium(IV) oxide 26042
Lanthanum(III) oxide 14785
Yttrium(III) oxide 14812
Neodymium(III) oxide 159388
Gadolinium(III) oxide 159385
Samarium(III) oxide 159390
Praseodymium(III) oxide 159389
Aluminum oxide 14769
Calcium oxide 14778
Zinc oxide 14806
Zirconium(IV) oxide 26043
Chromium(III) oxide 77943
Silver 23954
Graphene 11969131
Polypropylene 6335
Polyaniline 40562
Polyvinylidene fluoride 7846
Natural Rubber 92135688

Metal/Strontium Ferrite Nanocomposites and Exchange Coupling Investigations

The creation of nanocomposites by combining hard magnetic this compound (SrFe₁₂O₁₉) with soft magnetic materials, including various metals and metal oxides, is a significant area of research aimed at developing next-generation permanent magnets without relying on rare-earth elements. The primary goal is to leverage the phenomenon of exchange coupling between the hard and soft magnetic phases. This interaction can theoretically lead to a magnet with the high coercivity of the hard phase and the high saturation magnetization of the soft phase, resulting in an enhanced maximum energy product (BH)max.

Exchange-spring magnets, as they are known, require intimate contact at the nanoscale between the hard and soft magnetic components. The size of the soft magnetic grains is critical and should ideally be less than twice the domain wall width of the hard magnetic phase to ensure effective magnetic coupling. aip.org

Research has explored various combinations, such as this compound with iron (Fe) or cobalt (Co). For instance, nanocomposites of this compound and Co-Fe have been synthesized, demonstrating that a high volume of quality oxide/metal interfaces can lead to magnetic exchange coupling. researchgate.net Similarly, combining this compound with magnetite (Fe₃O₄) has been investigated. In one study, this compound synthesized via a solid-state route exhibited a high coercivity of 3.73 kOe, while the soft magnetite phase showed a high saturation magnetization of 84 emu/g. researchgate.net When mixed, these components can form an exchange-coupled nanocomposite. researchgate.net

A study on SrFe₁₂O₁₉/FeSiB composites reported a significant increase in remanence and (BH)max by over 20% and 30%, respectively, in isotropic composites with micrometer-sized particles. europa.eu The optimal results were found with a composition of 5% pre-milled ribbons and 95% SrFe₁₂O₁₉. europa.eu

Table 1: Magnetic Properties of Metal/Strontium Ferrite Nanocomposites

Composite SystemSynthesis/Processing MethodKey FindingsReference
SrFe₁₂O₁₉ / Fe₃O₄Solid-state route and reverse co-precipitationExchange-coupled behavior observed. Increased soft phase content increases magnetization and decreases coercivity. researchgate.net
SrFe₁₂O₁₉ / Co-FeChemical synthesisIntimate mixing at the nanoscale leads to magnetic exchange coupling. researchgate.net
SrFe₁₂O₁₉ / FeSiBMixing and annealing(BH)max enhancement observed for the first time in hexaferrite-metal composites. europa.eu
SrFe₁₂O₁₉ / FeNot specifiedMn-Al-C-5 wt.% α-Fe nanocomposite showed a much higher (BH)max than the sample with no α-Fe. researchgate.net

Other Ferrite/Strontium Ferrite Blends for Enhanced Functionality

Beyond metal-ferrite composites, blending this compound with other ferrite materials is a prominent strategy to tailor magnetic properties. These hard/soft ferrite nanocomposites are of interest for applications ranging from permanent magnets to microwave absorption. mdpi.com The principle remains the same: to achieve a synergistic combination of the high coercivity from the hard ferrite (like SrFe₁₂O₁₉) and high saturation magnetization from a soft ferrite.

Commonly investigated soft ferrites for blending with this compound include cobalt ferrite (CoFe₂O₄), nickel-zinc (B8489154) ferrite (NiZnFe₂O₄), and manganese-zinc ferrite. aip.orgrsc.orgcsic.es The chemical synthesis routes are often preferred as they allow for fine mixing of the nanoscale grains, creating the intimate interface necessary for effective exchange coupling. mdpi.com

For example, nanocomposites of this compound and cobalt ferrite have been produced through scalable chemical synthesis. rsc.orgresearchgate.net In another study, SrFe₁₂O₁₉ was combined with La₀.₇Sr₀.₃MnO₃ (LSMO), a soft magnetic manganite. mdpi.com The resulting nanocomposite, prepared by a one-pot auto-combustion technique, exhibited a significant improvement in coercivity (up to 81.7%) at a 40 wt% soft phase content, demonstrating effective exchange-coupling. mdpi.com However, a reduction in saturation magnetization was also observed, which was attributed to possible atomic intermixing at the phase interfaces. mdpi.com

The magnetic properties of these ferrite blends are tunable by adjusting the composition. For instance, in SrFe₁₂₋yAlyO₁₉ - x Wt.% Ni₀.₅Zn₀.₅Fe₂O₄ nanocomposites, the magnetic anisotropy of the hard phase was systematically varied by doping with aluminum (Al³⁺). aip.org The study found that exchange coupling was present, and the saturation magnetization, reduced remanence, and Curie temperature were higher than that of pure this compound. aip.org However, the effectiveness of the exchange coupling was observed to weaken with increasing Al³⁺ content in the hard phase. aip.org

Table 2: Research Findings on Ferrite/Strontium Ferrite Blends

Composite SystemSynthesis MethodKey Magnetic Property EnhancementsReference
SrFe₁₂O₁₉ / CoFe₂O₄Scalable chemical synthesisPotential for large gain in energy product through exchange coupling. rsc.orgresearchgate.net
SrFe₁₂O₁₉ / La₀.₇Sr₀.₃MnO₃One-pot auto-combustionCoercivity improved by 81.7% at 40 wt% soft phase content. mdpi.com
SrFe₁₂O₁₉ / Ni₀.₅Zn₀.₅Fe₂O₄One-pot auto-combustionHigher saturation magnetization, reduced remanence, and Curie temperature compared to pure SrFe₁₂O₁₉. aip.org
Sr₀.₃Ba₀.₄Pb₀.₃Fe₁₂O₁₉ / (CuFe₂O₄)xOne-pot sol-gel combustionStrong exchange coupling between hard and soft phases confirmed. mdpi.com

Surface Functionalization and Coating Effects on this compound Nanoparticles

Silane (B1218182) Coupling and Organic Ligand Attachment to this compound Surfaces

The surface of this compound nanoparticles is often modified to improve their dispersion in various matrices, enhance their stability, or introduce new functionalities. Silane coupling agents are frequently used for this purpose due to their bifunctional nature, allowing them to bridge the inorganic ferrite surface and an organic matrix or ligand. utexas.edumdpi.com

The general mechanism involves the hydrolysis of the silane's alkoxy groups to form silanol (B1196071) groups (Si-OH), which then condense with the hydroxyl groups present on the surface of the this compound particles, forming stable covalent bonds (Fe-O-Si). utexas.eduresearchgate.net The organic functional group of the silane is then available to interact with a polymer matrix or other molecules. utexas.edu Research has shown that treating this compound with silane coupling agents can improve its compatibility with polymer matrices like polyamide 12 (PA12), which is crucial for applications such as bonded magnets. utexas.edugoogle.com XPS measurements have suggested the formation of an approximate monolayer of silane on the surface of SFO particles without altering the intrinsic magnetic properties of the ferrite. utexas.edu

Besides silanes, other organic ligands can be attached to the surface of this compound nanoparticles. For instance, chitosan, a biopolymer, has been used to functionalize SrFe₁₂O₁₉ nanoparticles. In one study, a novel chitosan-Schiff base ligand was synthesized and attached to the ferrite surface. mdpi.comsciprofiles.com The successful functionalization was confirmed by a significant decrease in saturation magnetization from 40.29 emu/g for the pure nanoparticles to 17.32 emu/g for the nanocomposite, indicating the presence of a non-magnetic organic layer on the surface. mdpi.comsciprofiles.com

Research Directions in Functional Performance of Strontium Ferrite Systems

Investigation of Microwave Absorption Mechanisms in Strontium Ferrite (B1171679) for Advanced Shielding Research

The effectiveness of strontium ferrite as a microwave absorber is a significant area of research, particularly for electromagnetic interference (EMI) shielding and reducing radar visibility. The primary absorption mechanisms are rooted in its magnetic and dielectric properties. Microwave absorption occurs through magnetic loss, which is due to the lag between the material's magnetization and an applied magnetic field, and dielectric loss, which involves the polarization of dielectric materials and dissipates energy.

A key principle governing the performance of an absorbing material is the quarter-wavelength (λ/4) mechanism, which relates the absorber's thickness to the incident microwave's wavelength. americanelements.com By optimizing the material's thickness and matching its impedance to that of free space, maximum absorption with minimum reflection can be achieved. wikipedia.orgfishersci.no

Research has shown that the microwave absorption capabilities of this compound can be significantly enhanced by compositional modifications. For instance, substituting strontium and iron with other elements can tune the complex permittivity (ε′ - jε″) and permeability (μ′ - jμ″), which are critical parameters for absorption. A study on M-type strontium hexaferrite with the composition Sr₀.₈₅La₀.₁₅(MnZr)ₓFe₁₂₋₂ₓO₁₉ demonstrated strong microwave absorption in the K-band (18–26.5 GHz) and Ka-band (26.5–40 GHz). wikipedia.org For a specific composition (x = 1.0), a minimum reflection loss (RL) of -47.8 dB was achieved with a 90% absorption bandwidth of 7.97 GHz at a thickness of just 1.1 mm. wikipedia.org

Furthermore, creating composites by combining this compound with other materials is a promising strategy. A nanocomposite of (90 wt%)SrFe₁₀Al₂O₁₉ and (10 wt%)Co₀.₆Zn₀.₄Fe₂O₄ achieved a minimum reflection loss of -42.9 dB at 11.45 GHz with a 2.5 mm thickness. ereztech.com The inclusion of a soft magnetic phase like cobalt-zinc (B8468989) ferrite was found to significantly influence the microwave absorption capacity due to exchange coupling between the hard (this compound) and soft ferrite phases. ereztech.com

Table 1: Microwave Absorption Performance of Modified this compound Systems

Composition Frequency Band Min. Reflection Loss (dB) Bandwidth (-10 dB) Absorber Thickness (mm)
Sr₀.₈₅La₀.₁₅(MnZr)₁.₀Fe₁₀O₁₉ K-band (18-26.5 GHz) -47.8 7.97 GHz 1.1
Sr₀.₈₅La₀.₁₅(MnZr)₀.₅Fe₁₁O₁₉ Ka-band (26.5-40 GHz) -29.9 8.72 GHz 0.85
(90%)SrFe₁₀Al₂O₁₉/(10%)Co₀.₆Zn₀.₄Fe₂O₄ X-band (8.2-12.4 GHz) -42.9 N/A 2.5

Research into High-Frequency Magnetic Response of this compound for Antenna Miniaturization Studies

The demand for smaller wireless communication devices has driven research into materials that can enable antenna miniaturization without sacrificing performance. This compound is a promising candidate due to its magnetic properties at high frequencies. For gigahertz (GHz) antenna applications, the ferromagnetic resonance (FMR) frequency of the ferrite substrate must be higher than the antenna's operating frequency to avoid significant magnetic loss. wikipedia.org M-type hexaferrites, including this compound, inherently possess a high magnetocrystalline anisotropy field, which leads to a high FMR frequency. wikipedia.org

The miniaturization of an antenna is proportional to the square root of the product of its relative permeability (μᵣ) and permittivity (εᵣ). To achieve significant size reduction, materials with high permeability are required. However, pure this compound is a magnetically hard material with relatively low permeability. Research focuses on modifying its composition to transform it into a magneticallly softer material with higher permeability. One approach involves substituting the iron (Fe³⁺) cations with combinations like tin (Sn⁴⁺) and zinc (Zn²⁺). wikipedia.org In one study, a tin and zinc substituted M-type strontium hexaferrite (SrFe₁₂₋₂ₓZnₓSnₓO₁₉) was developed, which lowered the coercivity and increased the permeability, making it suitable for high-frequency antenna applications. wikipedia.org

Another study investigated Cr-Zn co-substituted strontium hexaferrite, which also showed potential for tuning the magnetic properties from hard to soft for antenna applications. nih.gov Composites of strontium-barium ferrite have been shown to achieve a high permeability of ~2.8 and a miniaturization factor of ~7.2 at 14 GHz, making them suitable for satellite antenna applications. nih.gov Furthermore, research has demonstrated that applying a small external DC magnetic field can significantly reduce the magnetic loss tangent of hexaferrites, which in turn improves the radiation efficiency of the miniaturized antenna. ereztech.com

This compound in Magnetoelectric Coupling and Sensor Development Research

Magnetoelectric (ME) composites, which combine magnetostrictive (magnetic) and piezoelectric (electric) materials, are a major focus of materials research for applications in sensors, energy harvesting, and memory devices. americanelements.comfishersci.no The coupling between the magnetic and electric order parameters in these composites allows for the control of magnetic properties with an electric field, or vice versa. Strontium hexaferrite is a material of interest for the magnetic phase in these composites. fishersci.no

The ME effect in these composites is typically mediated by mechanical strain. An applied magnetic field causes a dimensional change in the magnetostrictive material (like this compound), and this strain is transferred to the piezoelectric phase (like Barium Titanate, BaTiO₃), inducing an electric polarization. americanelements.com The strength of this coupling is highly dependent on the properties of the constituent materials and the interface between them.

Advanced Ferrofluid Research utilizing this compound Nanoparticles

Ferrofluids are stable colloidal suspensions of magnetic nanoparticles in a liquid carrier. While traditional ferrofluids are based on superparamagnetic nanoparticles like magnetite, there is growing interest in developing ferrofluids using hard magnetic particles like strontium hexaferrite. wikipedia.orgfishersci.no These colloids are distinct from conventional ferrofluids and exhibit unique properties, such as magnetically tunable viscosity. wikipedia.org

The synthesis of this compound nanoparticles with controlled size and shape is crucial for ferrofluid applications. wikipedia.org Due to high magnetocrystalline anisotropy, even very small strontium hexaferrite nanoparticles remain magnetically hard, preserving a high coercivity, unlike materials that become superparamagnetic at small sizes. wikipedia.org Various synthesis methods, including hydrothermal synthesis and glass-ceramic methods, are used to produce platelet-shaped or hexagonal disk-shaped nanoparticles. ereztech.comwikipedia.org For instance, nanoparticles of Ba₀.₈Sr₀.₂Fe₁₂O₁₉ with hexagonal disk shapes, 5 to 7 nm in thickness and 50 to 250 nm in diameter, have been synthesized. ereztech.comamericanelements.com

To create a stable ferrofluid, these nanoparticles are dispersed in a liquid carrier, such as water or paraffin (B1166041) oil, often with the help of a surfactant like oleic acid to prevent agglomeration. ereztech.comwikipedia.org The resulting ferrofluids exhibit significant magneto-viscous effects, where the viscosity of the fluid increases with the strength of an applied magnetic field. ereztech.comnih.gov This is attributed to the formation of particle chains within the fluid under the influence of the field. ereztech.com These advanced ferrofluids based on hexaferrite nanoparticles are being investigated for applications in magneto-mechanical devices, heat transfer, and as building blocks for creating complex, textured magnetic structures. wikipedia.orgnih.gov

Fundamental Studies on this compound for Spintronic and Magneto-Optic Device Principles

Fundamental research into the electronic and magnetic structure of this compound is essential for its potential use in next-generation spintronic and magneto-optic devices. wikipedia.org Spintronics utilizes the spin of the electron, in addition to its charge, to store and process information. Materials with high spin polarization are required for such devices. americanelements.com

First-principles theoretical studies are a key tool for understanding the intrinsic properties of this compound. These calculations have confirmed that M-type this compound is a ferrimagnetic material, where the magnetic moments of iron ions on different sublattices are aligned antiparallel, resulting in a net magnetic moment. americanelements.com The total magnetic moment for pure this compound is calculated to be 40 μB. americanelements.com

These studies also show that the electronic and magnetic properties can be precisely tuned by doping. For example, calculations using the GGA+U approach (a method in density functional theory) show that pure this compound can be metallic, but applying a specific Hubbard U value (a correction for electron correlation) reveals its semiconductor nature, with a calculated band gap of 1.71 eV. americanelements.com Doping with manganese (Mn) can reduce this band gap and the total magnetic moment. americanelements.com Similarly, doping with lanthanum (La) and cobalt (Co) has been shown to alter the saturation magnetization due to changes in the superexchange interactions between the iron and oxygen ions. ereztech.com

For magneto-optic applications, which involve the interaction of light and magnetic materials, understanding how to manipulate magnetism with light is crucial. Research in this area explores phenomena like the inverse Faraday and inverse Cotton-Mouton effects, which describe how circularly and linearly polarized light can act as transient magnetic field pulses, potentially enabling ultrafast manipulation of magnetic moments. americanelements.com These fundamental investigations are paving the way for designing new this compound-based materials for advanced data storage and information processing technologies. ereztech.com

Methodological Considerations and Advanced Research Techniques for Strontium Ferrite

In-situ Characterization Techniques during Strontium Ferrite (B1171679) Synthesis and Processing

The synthesis and processing of strontium ferrite (SrFe₁₂O₁₉) are critical stages that define its final magnetic and structural properties. In-situ characterization techniques, which monitor the material as it is being formed or treated, offer invaluable real-time insights into reaction pathways, phase transformations, and microstructural evolution. These methods overcome the limitations of traditional ex-situ analyses, where the material is cooled and removed from the reaction environment, potentially altering its state.

In-situ X-ray Diffraction (XRD) is a powerful tool for tracking the crystalline phase evolution during the synthesis of this compound. researchgate.net By collecting diffraction patterns at high temperatures, researchers can directly observe the formation of the desired hexagonal ferrite phase from precursor materials, such as strontium carbonate (SrCO₃) and iron(III) oxide (Fe₂O₃). researchgate.net Studies have shown that at temperatures between 700-800°C, the reaction proceeds directly to the final product without the formation of intermediate phases. researchgate.net However, at higher temperatures like 900°C, the decomposition of strontium carbonate to strontium oxide (SrO) can occur as a separate, initial step. researchgate.net In-situ XRD can also pinpoint the onset of processes like iron exsolution in related perovskite structures, identified by changes in the material's thermal expansion characteristics even before metallic iron peaks become visible. mpg.de

In-situ Neutron Diffraction provides complementary information to XRD, particularly regarding the magnetic structure and the location of lighter elements like oxygen. mpg.de Neutron diffraction experiments can be performed under various atmospheric conditions and temperatures to simulate processing environments. mpg.deresearchgate.net This technique is instrumental in determining the magnetic ordering of iron ions within the ferrite lattice as a function of temperature. researchgate.net For instance, in-situ neutron diffraction has been used to study the magnetic structure of Sr₄Fe₄O₁₁ over a temperature range of 1.5-293 K, revealing an antiferromagnetic ordering of trivalent iron moments below a specific transition temperature. researchgate.net

In-situ Vibrating Sample Magnetometry (VSM) allows for the real-time measurement of magnetic properties, such as saturation magnetization and coercivity, during thermal processing. researchgate.netaip.org This is particularly useful for understanding the development of magnetic behavior in this compound composites, for example, when embedded in a polymer matrix. aip.orgaip.org By heating the sample within the VSM, researchers can observe how the magnetic properties evolve as the material undergoes curing or phase changes. researchgate.netaip.org

Other in-situ techniques applied to related ferrite systems that are relevant to this compound research include:

In-situ Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the evolution of chemical bonds during synthesis. ingentaconnect.com

In-situ Transmission Electron Microscopy (TEM): To observe morphological changes and particle growth in real-time. ingentaconnect.com

In-situ X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These surface-sensitive techniques, often performed under near-ambient pressure conditions, provide information on the chemical states of elements at the material's surface during reactions. mpg.dempg.de

The data gathered from these in-situ methods are crucial for optimizing synthesis parameters, controlling phase purity, and tailoring the microstructure to achieve desired magnetic performance in this compound.

Correlative Microscopy and Spectroscopy for Comprehensive this compound Characterization

A thorough understanding of this compound's structure-property relationships requires a multi-faceted characterization approach. Correlative microscopy and spectroscopy combine the strengths of different analytical techniques to provide a more complete picture of the material, from its atomic arrangement to its macroscopic magnetic behavior. This involves analyzing the same region of a sample with multiple methods to link morphological, chemical, and structural information directly.

Correlative Scanning Electron Microscopy (SEM) and Raman Spectroscopy is a powerful combination for characterizing this compound. spectroscopyonline.com SEM provides high-resolution images of the material's surface morphology, revealing details about grain size, shape, and porosity. cpsjournals.cnfrontiersin.org When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition maps. mdpi.commdpi.com Raman spectroscopy, on the other hand, is sensitive to the vibrational modes of the crystal lattice, offering insights into phase purity, crystal symmetry, and the local ionic environment. cpsjournals.cnmdpi.comiphy.ac.cn For example, specific Raman active modes can confirm the formation of the M-type hexagonal ferrite structure. mdpi.comiphy.ac.cn By correlating SEM images with Raman maps, researchers can visualize how different phases or strain states are distributed across the microstructure. csic.es This has been used to identify the decomposition of this compound into α-Fe₂O₃ and to locate these secondary phase grains within the primary ferrite matrix. csic.es

A typical correlative analysis workflow might involve:

Microstructural and Morphological Analysis: SEM is employed to visualize the grain structure and surface features. researchgate.netijnnonline.net

Vibrational and Structural Analysis: Raman and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify chemical bonds and confirm the ferrite structure. FTIR is particularly useful for identifying the characteristic metal-oxygen stretching vibrations in the ferrite lattice. nih.govresearchgate.netrsc.org

Magnetic Property Measurement: A Vibrating Sample Magnetometer (VSM) is used to measure the magnetic hysteresis loop, providing key parameters like saturation magnetization (Ms), remanence (Mr), and coercivity (Hc). researchgate.netrsc.org

By integrating data from these diverse techniques, a comprehensive profile of the this compound material is built. This allows for direct links to be established between synthesis parameters (e.g., calcination temperature, Fe/Sr ratio), the resulting microstructure and phase purity, and the final magnetic performance. nih.gov

Data Science and Machine Learning Applications in this compound Materials Discovery and Optimization

The traditional approach to materials discovery and optimization, which often relies on trial-and-error experimentation, is time-consuming and resource-intensive. snoqap.com The emerging field of materials informatics, which leverages data science and machine learning (ML), offers a paradigm shift by enabling accelerated discovery and design of new materials with targeted properties. snoqap.comaip.org

In the context of this compound and other magnetic materials, machine learning models are being developed to predict material properties based on their composition and processing parameters. mdpi.com This approach significantly reduces the number of experiments needed to identify promising candidates. aip.org

Key applications of data science and ML in this compound research include:

Predictive Modeling of Magnetic Properties: Researchers have successfully used ML models, such as Support Vector Regression (SVR), Gaussian Process Regression (GPR), and Radial Basis Function Networks (RBFN), to predict the magnetic properties of substituted strontium hexaferrites. iphy.ac.cn For instance, these models can learn the complex relationship between the amounts of substituent ions (like Lanthanum and Cobalt) and the resulting saturation magnetization and coercivity. iphy.ac.cn

Compositional Optimization: By training ML models on experimental data, it is possible to create predictive maps of magnetic properties across a wide range of compositions. iphy.ac.cn Nature-inspired optimization algorithms, such as the Genetic Algorithm (GA) and Particle Swarm Optimization (PSO), can then be used in conjunction with the trained ML models to rapidly identify the optimal elemental substitutions and concentrations to achieve desired magnetic performance. iphy.ac.cnresearchgate.net

Accelerating High-Throughput Experiments: Machine learning is a natural partner for high-throughput experimental methods. By generating large datasets, these experiments provide the necessary input for training robust ML models, which can then guide subsequent experimental efforts more efficiently. iphy.ac.cn

Discovery of Novel Materials: ML models trained on large materials databases, such as the Materials Project, can screen vast numbers of hypothetical compounds to identify new stable magnetic materials. aip.orgaip.org This computational screening can predict properties like formation energy and magnetic moment, highlighting promising candidates for experimental synthesis and characterization. aip.org

The general workflow for applying machine learning in this domain involves:

Data Acquisition: Gathering a substantial dataset from experimental results or computational databases. This data includes input features (e.g., elemental composition, sintering temperature) and target properties (e.g., coercivity, magnetization). iphy.ac.cnarxiv.org

Model Training: Selecting and training an appropriate ML algorithm on the dataset. mdpi.comiphy.ac.cn

Model Validation: Testing the model's predictive accuracy against a separate set of data not used in the training process. iphy.ac.cn

Prediction and Optimization: Using the validated model to predict the properties of new, unsynthesized compositions and to identify optimal parameters for achieving superior performance. iphy.ac.cnresearchgate.net

The integration of data science and machine learning into materials research is still evolving, but it holds immense promise for accelerating the development of next-generation this compound magnets and other functional materials. snoqap.commdpi.com

Q & A

Q. What synthesis methods are commonly used to prepare strontium ferrite (SrFe₁₂O₁₉), and how do they influence its structural and magnetic properties?

this compound is synthesized via sol-gel, solid-state reaction, microwave irradiation, and sonochemical methods. For example, microwave-assisted synthesis (900 W, 30 s on/off cycles) produces nanoparticles with controlled crystallinity by optimizing pH and precursor ratios . Solid-state reactions at 1295°C for 3 hours yield M-type hexagonal structures, with additives like CaO and SiO₂ used to suppress grain growth and enhance magnetic properties . The choice of method impacts particle size, phase purity, and magnetic anisotropy, which are critical for applications like permanent magnets .

Q. How do researchers characterize the crystallinity and magnetic behavior of this compound?

X-ray diffraction (XRD) is used to confirm phase purity and hexagonal crystal structure (e.g., JCPDS 84-1531) . Magnetic properties, such as saturation magnetization (Ms) and coercivity (Hc), are measured using vibrating sample magnetometry (VSM). For instance, SrFe₁₂O₁₉ typically exhibits Ms values of ~70 emu/g and Hc of ~3.5 kOe . Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) further analyze morphology and elemental composition .

Q. What are the key differences between barium ferrite (BaFe₁₂O₁₉) and this compound in terms of magnetic performance?

this compound has higher saturation magnetization (~1.35 T vs. 1.1 T for barium ferrite) due to larger Sr²⁺ ionic radius reducing antiferromagnetic exchange interactions . However, barium ferrite has a higher anisotropy constant (4.5×10⁵ J/m³ vs. 2.7×10⁵ J/m³), making it more resistant to demagnetization . These differences dictate their suitability for applications like high-density magnetic recording (strontium) or microwave devices (barium) .

Advanced Research Questions

Q. How does doping with rare-earth elements (e.g., Y³⁺) alter the magnetic properties of this compound?

Yttrium doping (SrYₓFe₁₂₋ₓO₁₉) modifies lattice constants (a and c) due to Y³⁺’s larger ionic radius (0.090 nm vs. Fe³⁺’s 0.067 nm), inducing lattice strain and altering anisotropy . At x = 0.75, intrinsic coercivity (Hcj) peaks (~4.2 kOe), while remanence (Br) maximizes at x = 1 (~4.5 kG) due to preferential occupation of Fe³⁺ sites in the hexagonal lattice . Such doping strategies balance Hc and Br for targeted applications like high-frequency inductors .

Q. What experimental challenges arise when reconciling contradictory data on SrFe₁₂O₁₉’s electrical resistivity and eddy current losses?

Reported resistivity values vary (10⁻³–10⁻⁵ Ω·m) due to differences in synthesis conditions and measurement techniques . For instance, photosintered thin films exhibit lower resistivity (~10⁻⁵ Ω·m) compared to bulk samples, impacting eddy current losses in high-frequency applications . Researchers must standardize Van Der Pauw or four-point probe measurements under controlled environments (e.g., temperature, humidity) to minimize discrepancies .

Q. How can researchers optimize SrFe₁₂O₁₉ for high-density magnetic recording or microwave absorption?

For magnetic recording, reducing grain size below 50 nm via sol-gel synthesis improves signal-to-noise ratio . For microwave absorption, composite materials (e.g., SrFe₁₂O₁₉-polyaniline) enhance impedance matching and attenuation, achieving reflection losses of −30 dB at 12 GHz . Advanced techniques like pulsed laser deposition (PLD) enable ultrathin films (<100 nm) with tailored permeability and permittivity .

Q. What role do sintering temperature and oxygen environment play in phase stability and magnetic performance?

Sintering at 1295°C in oxygen-rich atmospheres stabilizes the M-type hexagonal phase, while lower temperatures (<1000°C) favor γ-Fe₂O₃ impurities . Oxygen vacancies during sintering can reduce Ms by disrupting Fe³⁺-O²⁻-Fe³⁺ superexchange interactions, as shown by electron paramagnetic resonance (EPR) studies . Controlled cooling rates (2–5°C/min) mitigate thermal stress and microcracks .

Methodological Considerations

Q. How should researchers design experiments to address discrepancies in reported anisotropy constants?

Anisotropy constants (K) are derived from torque magnetometry or fitting magnetization curves using the Stoner-Wohlfarth model . Discrepancies arise from varying crystallite alignment (isotropic vs. anisotropic pellets) . Standardizing sample preparation (e.g., aligning particles in a magnetic field during pressing) and using single-crystal substrates for thin films improves reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.